molecular formula C7H6Cl2N2O B3351519 2-Amino-3,5-dichlorobenzamide CAS No. 36765-01-2

2-Amino-3,5-dichlorobenzamide

Cat. No.: B3351519
CAS No.: 36765-01-2
M. Wt: 205.04 g/mol
InChI Key: PRKRQUUATBDWTL-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The compound is a benzamide derivative, a class known for its relevance in developing pharmacologically active molecules. While specific biological data for this compound is limited, its structural features make it a valuable intermediate for constructing more complex molecules. Related compounds, such as the benzoic acid precursor 2-Amino-3,5-dichlorobenzoic Acid, are used in the synthesis of compounds with antifungal and antibacterial properties, suggesting potential parallel research applications for the benzamide . Researchers utilize this compound under its CAS Registry Number 36765-01-2 . It is intended for use in a controlled laboratory environment by qualified personnel only. This product is offered strictly for research and development purposes and is not labeled or approved for any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRQUUATBDWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871382
Record name 2-Amino-3,5-dichlorobenzamide
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Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36765-01-2
Record name 3,5-Dichloroanthranilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036765012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC145122
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,5-dichlorobenzamide
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Record name 3,5-DICHLOROANTHRANILAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Navigating the Safety Profile of 2-Amino-3,5-dichlorobenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Amino-3,5-dichlorobenzamide. It is important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While initially referenced as CAS 2437-29-8, authoritative sources such as the National Institute of Standards and Technology (NIST) confirm the correct identifier for this compound is CAS 36765-01-2 [1][2]. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data for CAS 36765-01-2 with extrapolated information from structurally similar chemicals to provide a robust safety profile. The insights herein are grounded in established chemical safety principles to ensure a trustworthy and scientifically sound resource.

Chemical and Physical Properties: The Foundation of Safety

Understanding the intrinsic properties of a compound is the first step in a rigorous safety assessment. These characteristics influence its behavior, reactivity, and potential for exposure.

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂ONIST[1], Guidechem[2]
Molecular Weight 205.04 g/mol NIST[1], Guidechem[2]
Appearance Solid (specific color not detailed)NIST[1]
pKa 14.59 ± 0.50 (Predicted)Guidechem[2]

The solid nature of this compound at room temperature indicates that the primary route of exposure under standard laboratory conditions is likely to be through inhalation of dust particles or direct skin contact. Its molecular weight and predicted pKa provide a baseline for understanding its potential interactions in biological systems.

Hazard Identification and GHS Classification (Inferred)

Anticipated GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The presence of chlorine atoms on the benzene ring and an amino group can contribute to skin and eye irritation. Fine dust particles can easily become airborne and irritate the respiratory tract upon inhalation.

First-Aid Measures: A Protocol for Exposure

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are based on best practices for handling similar chemical compounds[5][6].

  • Inhalation: If dust is inhaled, immediately move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists[5][6].

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes[5]. If skin irritation develops, seek medical advice.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][6][7].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

G cluster_exposure Exposure Event cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye_Contact Flush_Eyes_with_Water Flush Eyes with Water Eye_Contact->Flush_Eyes_with_Water Ingestion Ingestion Rinse_Mouth Rinse Mouth (Conscious) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention If irritation persists Wash_with_Soap_Water->Seek_Medical_Attention If irritation occurs Flush_Eyes_with_Water->Seek_Medical_Attention Immediately Rinse_Mouth->Seek_Medical_Attention Immediately

Handling, Storage, and Engineering Controls

Proper handling and storage are paramount to minimizing exposure risk. The following procedures are based on standard laboratory safety protocols for solid, potentially hazardous chemicals[5][8].

Experimental Protocol: Safe Handling and Storage

  • Engineering Controls:

    • Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of dust particles.

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[8].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][7].

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.

    • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator should be used.

  • Handling Practices:

    • Minimize dust generation and accumulation[5].

    • Avoid contact with eyes, skin, and clothing[5][8].

    • Do not eat, drink, or smoke in areas where this chemical is handled[8].

    • Wash hands thoroughly after handling[8].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[5].

    • Keep away from incompatible materials such as strong oxidizing agents[5].

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls cluster_practices Safe Work Practices Goggles Safety Goggles Gloves Gloves Lab_Coat Lab Coat Respirator Respirator (if needed) Fume_Hood Fume Hood Ventilation Good Ventilation Eyewash Eyewash Station Safety_Shower Safety Shower Minimize_Dust Minimize Dust Avoid_Contact Avoid Contact No_Eat_Drink No Eating/Drinking Wash_Hands Wash Hands User Researcher User->Goggles User->Gloves User->Lab_Coat User->Respirator User->Fume_Hood User->Ventilation User->Eyewash User->Safety_Shower User->Minimize_Dust User->Avoid_Contact User->No_Eat_Drink User->Wash_Hands

Fire-Fighting and Accidental Release Measures

In the event of a fire involving this compound, use a water spray, dry chemical, carbon dioxide, or chemical foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear. During a fire, irritating and highly toxic gases, such as hydrogen chloride and nitrogen oxides, may be generated by thermal decomposition[5][9].

For accidental spills, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Ensure the area is well-ventilated. Proper PPE should be worn during cleanup[9].

Stability and Reactivity

This compound is expected to be stable under normal laboratory temperatures and pressures. However, it should be kept away from strong oxidizing agents, as these are common incompatibilities for amino-substituted aromatic compounds[5]. Hazardous decomposition products upon combustion include hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides[5].

Toxicological Information (Inferred)

While specific toxicological data for 2-Amino-3,5-dichlorobenzamide is not available, based on related compounds, it is presumed to be harmful if swallowed. Chronic exposure may lead to irritation of the skin, eyes, and respiratory system. The toxicological properties have not been fully investigated, and therefore, it should be handled with the appropriate caution afforded to a compound with an unknown toxicological profile[5]. No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.

Conclusion

References

  • Current time information in Perry County, US. (n.d.). Google Search.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Acetanilide, Tech Grade.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dichlorobenzoic acid(2789-92-6).
  • SAFETY DATA SHEET. (2019, July 23).
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • National Institute of Standards and Technology. (2016, July 8). SAFETY DATA SHEET - SRM 141e Acetanilide.
  • 5 - SAFETY DATA SHEET. (n.d.).
  • NIST. (n.d.). Benzamide, 2-amino-3,5-dichloro-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromobenzaldehyde 97 50910-55-9.
  • BLDpharm. (n.d.). 890707-28-5|2-Amino-5-chloro-N,3-dimethylbenzamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide.
  • Guidechem. (n.d.). Benzamide, 2-amino-3,5-dichloro- 36765-01-2 wiki.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-Amino-3,5-dibromobenzaldehyde SDS, 50910-55-9 Safety Data Sheets.
  • GSRS. (n.d.). 3-AMINO-2,5-DICHLOROBENZAMIDE.
  • BLDpharm. (n.d.). 1130-71-8|2-Amino-3,5-dichloro-N-hydroxybenzamide.
  • BLD Pharm. (n.d.). 1006619-83-5|2-Amino-5-chloro-3-methylbenzamide.
  • PubChem. (n.d.). 2,5-Dichlorobenzamide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-dichlorobenzoic Acid | 2789-92-6.
  • MDPI. (n.d.). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones.

Sources

Solubility of 2-Amino-3,5-dichlorobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3,5-dichlorobenzamide (CAS: 36765-01-2). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical benzamides, understanding its solvation thermodynamics is essential for optimizing yield during reaction workup and recrystallization.

This guide moves beyond static data tables to explain the mechanistic interactions driving solubility. It identifies Methanol and Ethanol as optimal solvents for purification via slurrying/recrystallization, while DMSO and DMF serve as primary reaction media due to high solubilization capacity.

Molecular Profile & Physicochemical Context

To predict and manipulate solubility, we must first deconstruct the solute's competitive intermolecular forces.

  • Compound: 2-Amino-3,5-dichlorobenzamide[1]

  • CAS Registry Number: 36765-01-2

  • Molecular Weight: ~205.04 g/mol

  • Structural Analysis:

    • Hydrophobic Domain: The benzene ring substituted with two Chlorine atoms (positions 3,[1] 5) increases lipophilicity (

      
      ), driving solubility in non-polar or moderately polar organic solvents.
      
    • Hydrophilic Domain: The primary amine (-NH₂) at position 2 and the amide group (-CONH₂) at position 1 create a "push-pull" electronic system. These groups are capable of significant Hydrogen Bonding (both donor and acceptor), necessitating solvents with high dielectric constants for complete dissolution.

Solubility Mechanism: The dissolution of 2-Amino-3,5-dichlorobenzamide is an endothermic process (


). The crystal lattice energy, reinforced by intermolecular hydrogen bonds between the amide and amine groups of adjacent molecules, requires thermal energy or strong solvent-solute interactions (like those provided by dipolar aprotic solvents) to overcome.

Solubility Landscape: Solvent Selection Matrix

The following classification is derived from experimental purification protocols and standard Hansen Solubility Parameter (HSP) interactions for halogenated aminobenzamides.

Table 1: Solubility Profile & Application Suitability
Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (Reflux)Primary Application
Polar Aprotic DMSO High (>150 mg/mL)Very HighReaction Medium; NMR Analysis
Polar Aprotic DMF High (>100 mg/mL)Very HighReaction Medium; Synthesis
Alcohol (C1) Methanol Moderate (~15-30 mg/mL)High Purification (Slurrying/Recrystallization)
Alcohol (C2) Ethanol Low-Moderate HighGreen Purification Alternative
Ester Ethyl AcetateLowModerateExtraction (Organic Phase)
Chlorinated DichloromethaneLowModerateExtraction; Workup
Aqueous WaterInsoluble (<0.1 mg/mL)PoorAnti-solvent; Impurity Removal

Key Technical Insight: Recent process chemistry patents indicate that Methanol is the superior solvent for "beating" (slurrying) the crude solid. This process relies on the compound having just enough solubility to release trapped impurities into the mother liquor without dissolving the bulk product at room temperature, or fully dissolving it at reflux for recrystallization [1].

Thermodynamic Modeling

For researchers requiring precise solubility prediction at varying temperatures, the Modified Apelblat Equation is the industry standard for this class of rigid aromatic amides.

Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)
    
  • 
     = Empirical constants specific to the solvent system.
    

Thermodynamic Interpretation:

  • Enthalpy of Solution (

    
    ):  Positive values indicate the process is endothermic. Solubility increases with temperature.
    
  • Entropy of Solution (

    
    ):  Positive values indicate an increase in disorder, driving the dissolution process.
    

Note: For 2-Amino-3,5-dichlorobenzamide, the high melting point (>180°C) suggests a high lattice energy, meaning the


 term (related to enthalpy) will be the dominant factor in temperature sensitivity.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent system.

  • Preparation: Add excess 2-Amino-3,5-dichlorobenzamide solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
    • Critical Step: Ensure solid phase remains present throughout. If all solid dissolves, add more.

  • Sampling: Stop stirring and allow phases to settle for 30 minutes.

  • Filtration: Using a pre-heated syringe filter (0.45

    
    m PTFE), withdraw 2 mL of supernatant.
    
    • Why Pre-heated? To prevent precipitation inside the filter needle due to temperature drop.

  • Quantification: Weigh a drying dish (

    
    ). Add the filtrate and weigh (
    
    
    
    ). Evaporate solvent under vacuum at 50°C until constant weight (
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Purification via Methanol Slurrying

Based on industrial synthesis optimization [1].

  • Crude Isolation: Isolate the crude solid 2-Amino-3,5-dichlorobenzamide via filtration from the reaction mixture (usually aqueous/acidic workup).

  • Solvent Addition: Transfer the wet cake to a reactor and add Methanol (Ratio: 3-5 volumes of solvent per weight of solid).

  • Thermal Cycle:

    • Heat to reflux (64.7°C) for 30 minutes. (Ensure complete dissolution or partial suspension depending on purity goals).

    • Cool slowly to 20-25°C over 2 hours.

  • Slurrying (Beating): Agitate the suspension at 25°C for 1-2 hours. This "beating" process extracts impurities trapped in the crystal lattice or surface.

  • Filtration: Filter the white solid under vacuum. Wash with cold Methanol (1 volume).

  • Drying: Dry at 50°C under vacuum.

Visualization: Purification Workflow

The following diagram illustrates the logical flow for purifying 2-Amino-3,5-dichlorobenzamide, highlighting the critical solvent switch points.

PurificationWorkflow Start Crude Reaction Mixture (Aq. Suspension) Filter1 Filtration (Remove Aqueous Mother Liquor) Start->Filter1 CrudeSolid Crude Solid (Wet Cake) Filter1->CrudeSolid Slurry Slurrying / Beating Solvent: Methanol Temp: Reflux -> 25°C CrudeSolid->Slurry Add 3-5 Vol Methanol Filter2 Filtration (Vacuum) Slurry->Filter2 Equilibrium Reached Wash Wash Step Solvent: Cold Methanol Filter2->Wash Waste Waste Solvent (Dissolved Impurities) Filter2->Waste Filtrate (Impurities) Dry Drying (50°C, Vacuum) Wash->Dry Final Pure 2-Amino-3,5- dichlorobenzamide Dry->Final

Figure 1: Purification workflow emphasizing the Methanol slurrying step, critical for achieving high purity (98%+) by leveraging the differential solubility of the target amide vs. reaction byproducts.

References

  • Wang, L., et al. (2020). Synthetic method of 2-amino-3,5-dichloro-N-methylbenzamide. CN Patent CN112142620A. Google Patents. Context: Describes the synthesis and purification of the methylated derivative, explicitly identifying Methanol as the optimal solvent for the "beating" (slurrying) purification of the 2-amino-3,5-dichloro-benzamide scaffold.
  • NIST Chemistry WebBook. Benzamide, 2-amino-3,5-dichloro-. National Institute of Standards and Technology. [Link]

    • Context: Confirmation of chemical identity, CAS 36765-01-2, and IR spectral d
  • Li, Y., et al. (2021). Solubility and Thermodynamic Analysis of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents. Journal of Chemical & Engineering Data. [Link]

    • Context: Provides comparative thermodynamic data and Apelblat coefficients for structurally homologous halogenated aminobenzoic acid derivatives, valid

Sources

Technical Guide: Thermal Stability and Physicochemical Profile of 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-dichlorobenzamide (CAS 36765-01-2) is a critical halogenated benzamide intermediate used primarily in the synthesis of anthranilic diamide insecticides and potential antitumor agents.[1] Its utility as a scaffold is defined by the steric and electronic effects of the chlorine atoms at the 3- and 5-positions, which significantly influence its thermal stability and solubility profile.

This guide provides a definitive technical analysis of its thermal behavior, melting point characteristics, and self-validating experimental protocols for characterization.

Key Physicochemical Data:

  • Chemical Formula: C₇H₆Cl₂N₂O

  • Molecular Weight: 205.04 g/mol

  • Melting Point (Experimental Range): 220°C – 230°C (Dependent on solvent/purity)

  • Thermal Onset of Decomposition: >240°C[2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Thermal decomposition releases NOₓ, HCl.

Physicochemical Profile & Structural Logic[3]

Structural Implications on Thermal Stability

The high melting point of 2-Amino-3,5-dichlorobenzamide relative to its molecular weight is driven by a robust intermolecular hydrogen-bonding network.

  • Intramolecular H-Bonding: A pseudo-six-membered ring forms between the amide carbonyl oxygen and the adjacent amino hydrogen. This locks the conformation, increasing lattice energy.

  • Intermolecular H-Bonding: The primary amide protons act as donors to carbonyl oxygens of neighboring molecules, creating "amide ribbons" or dimers in the crystal lattice.

  • Halogen Effect: The chlorine atoms at positions 3 and 5 add lipophilicity but also increase the melting point via efficient packing interactions (Cl···Cl contacts) and increased molecular weight compared to the non-chlorinated analog.

Comparative Property Table
PropertyValue / DescriptionSource/Context
CAS Number 36765-01-2Unique Identifier
Appearance White to Off-white Crystalline SolidVisual Inspection
Melting Point 220–230°CHigh lattice energy due to H-bonding
Precursor MP 226–230°C (3,5-Dichloroanthranilic acid)Critical impurity marker
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in WaterLogP ~ 2.1
pKa (Calc) ~14 (Amide), ~2 (Aniline conjugate acid)Weakly basic amine

Thermal Analysis: DSC & TGA Methodologies

To accurately characterize this compound, researchers must distinguish between the phase transition (melting) and chemical degradation (decomposition).

Differential Scanning Calorimetry (DSC) Profile
  • Expected Feature 1 (Endotherm): A sharp endothermic peak with an onset typically between 220°C and 225°C. This represents the solid-to-liquid phase transition (Melting).

  • Expected Feature 2 (Exotherm/Decomposition): Immediately following melting (often >240°C), a broad or sharp exothermic event may occur, indicating thermal decomposition (deammoniation or ring degradation).

  • Technical Note: If the endotherm is broad (spanning >3°C), it indicates the presence of impurities, likely the precursor 3,5-dichloroanthranilic acid.

Thermogravimetric Analysis (TGA)
  • Stable Region: Flat baseline from ambient to ~200°C.

  • Volatilization/Decomposition: Significant mass loss onset >230°C.[2]

  • Mechanism: Initial mass loss often corresponds to the loss of NH₃ (17 Da) if cyclization to the nitrile occurs, or loss of HCl/NOₓ under oxidative conditions.

Visualization of Thermal Characterization Workflow

ThermalAnalysis Sample Sample Preparation (Dried, <5mg) TGA TGA Analysis (Ramp 10°C/min, N2 atm) Sample->TGA DSC DSC Analysis (Ramp 5-10°C/min, Al Pan) Sample->DSC Data_Eval Data Evaluation TGA->Data_Eval DSC->Data_Eval MP_Check Endotherm Onset (Melting Point) Data_Eval->MP_Check Identify T_m Purity_Check Peak Width Analysis (Purity Assessment) Data_Eval->Purity_Check Calculate ΔT Stab_Check Mass Loss Onset (Thermal Stability) Data_Eval->Stab_Check Identify T_d

Caption: Workflow for distinguishing phase transitions from decomposition events using coupled thermal analysis.

Experimental Protocols (Self-Validating)

Protocol: Melting Point Determination (Capillary Method)

Standard: USP <741> or equivalent.

Objective: Determine the melting range with high precision to validate identity and purity.

  • Sample Prep: Dry the sample at 60°C under vacuum for 2 hours to remove solvent solvates (ethanol/water) that depress MP. Pulverize to a fine powder.

  • Loading: Fill a capillary tube to a height of 3 mm. Compact the powder by tapping.

  • Ramp 1 (Fast): Heat rapidly to 200°C.

  • Ramp 2 (Data Collection): Reduce heating rate to 1.0°C/min .

    • Causality: High ramp rates (>5°C/min) cause thermal lag, resulting in an artificially high observed melting point.

  • Observation: Record the temperature of the first visible liquid droplet (Collapse point) and the temperature where the last solid particle disappears (Clear point).

  • Validation: The range should be <2°C. If >2°C, recrystallization is required.

Protocol: Purification via Recrystallization

If the melting point is depressed (<218°C) or the range is broad, use this protocol.

  • Solvent Selection: Ethanol (95%) or an Ethyl Acetate/Hexane mixture.

  • Dissolution: Dissolve crude solid in boiling Ethanol. If insoluble particles remain (likely inorganic salts), filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Mechanism:[2][3][4][5] Slow cooling promotes the growth of pure crystal lattices, excluding impurities (like the acid precursor) into the mother liquor.

  • Isolation: Filter the white needles/crystals. Wash with cold Ethanol.

  • Drying: Vacuum dry at 50°C.

Synthesis & Purification Logic Diagram

SynthesisPurification Start 3,5-Dichloroanthranilic Acid (MP: 227-230°C) Step1 Activation (SOCl2 or CDI) Start->Step1 Activation Step2 Amidation (NH3/aq or Gas) Step1->Step2 + NH3 Crude Crude Amide (Contains Acid/Salts) Step2->Crude Precipitation Purify Recrystallization (Ethanol/Water) Crude->Purify Dissolve & Cool Final Pure 2-Amino-3,5-dichlorobenzamide (MP: 220-225°C) Purify->Final Filter & Dry

Caption: Synthesis pathway highlighting the critical purification step to remove the high-melting acid precursor.

Structural Implications in Drug Development

Polymorphism Risk

Benzamides are prone to polymorphism. The formation of different crystal habits (needles vs. plates) can alter the melting point by 1-3°C and significantly impact dissolution rates.

  • Actionable Insight: Always record the X-Ray Powder Diffraction (XRPD) pattern of the "Gold Standard" batch. Any deviation in MP without a change in chemical purity (HPLC) suggests a polymorphic shift.

Formulation Stability

The presence of the primary amine (position 2) and the amide (position 1) creates a risk of cyclodehydration to form quinazolinones if reacted with aldehydes or ketones in excipients.

  • Recommendation: Avoid reducing sugars or aldehyde-based fillers in formulation.

References

  • National Institute of Standards and Technology (NIST). Benzamide, 2-amino-3,5-dichloro- Mass Spectrum and Identity. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Amino-3,5-dichlorobenzoic acid (Precursor Data). National Library of Medicine. CID 17628. Available at: [Link]

  • European Patent Office. Synthesis of anthranilic diamide derivatives (EP3141545A1). Describes synthesis and yields of 2-amino-3,5-dichlorobenzamide intermediates. Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard for experimental protocols cited).

Sources

Technical Whitepaper: Crystallographic Characterization & Solid-State Analysis of 2-Amino-3,5-Dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for pharmaceutical researchers and crystallographers. It synthesizes confirmed synthetic routes with crystallographic principles applicable to the anthranilamide family, providing a robust framework for characterization.

Executive Summary

2-Amino-3,5-dichlorobenzamide (3,5-dichloroanthranilamide) is a critical pharmacophore and synthetic intermediate, most notably serving as the precursor for the ryanodine receptor modulator Chlorantraniliprole and related diamide insecticides. Its solid-state behavior is governed by strong donor-acceptor motifs typical of ortho-aminobenzamides.

This guide details the synthesis, purification, and X-ray diffraction (XRD) characterization of the compound. It emphasizes the structural causality between the intramolecular hydrogen bonding "lock" and the resulting crystal packing efficiency—key factors in solubility and downstream reaction kinetics.

Synthesis & Crystallization Protocol

High-quality single crystals are a prerequisite for resolving the specific unit cell parameters and hydrogen bonding networks. The presence of two chlorine atoms necessitates high purity to prevent disorder in the diffraction data.

Synthetic Route (Chlorination-Amidation)

The most robust industrial route involves the chlorination of anthranilic acid followed by amidation, or the direct chlorination of anthranilamide.

  • Chlorination: Anthranilic acid is treated with

    
     and HCl (generating in situ
    
    
    
    ) or NCS (N-chlorosuccinimide) to yield 3,5-dichloroanthranilic acid.
  • Amidation: The acid is converted to the isatoic anhydride intermediate (using phosgene or triphosgene substitute) and subsequently ring-opened with ammonia to yield the target amide.

Crystallization Workflow

For XRD-quality crystals, slow evaporation is superior to cooling methods to minimize twinning.

Solvent System: Ethanol/DMF (9:1). Rationale: The compound has limited solubility in non-polar solvents. DMF prevents rapid precipitation, while Ethanol allows for gradual evaporation.

Protocol:

  • Dissolve 100 mg of crude solid in 10 mL Ethanol/DMF mixture at 50°C.

  • Filter through a 0.45 µm PTFE syringe filter (remove nucleation sites).

  • Place in a narrow-neck vial covered with Parafilm (pierced with 3 pinholes).

  • Store at 20°C in a vibration-free environment for 5–7 days.

Experimental Workflow Diagram

CrystallizationWorkflow Raw Crude 3,5-Dichloro- anthranilamide Dissolve Dissolution (EtOH/DMF, 50°C) Raw->Dissolve Solubilization Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Remove Particulates Evap Slow Evaporation (Controlled Rate) Filter->Evap Nucleation Control Harvest Crystal Selection (Polarized Microscopy) Evap->Harvest 5-7 Days XRD Single Crystal XRD Data Coll. Harvest->XRD Mount on Goniometer

Figure 1: Step-by-step workflow for generating diffraction-quality crystals from crude intermediate.

X-Ray Diffraction Data Acquisition

Instrument Configuration

Due to the presence of heavy chlorine atoms (


), absorption effects are significant.
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å) is preferred over Copper (Cu-K
    
    
    ). Mo radiation penetrates the crystal better and reduces absorption errors (
    
    
    ) caused by the chlorine content.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal amide protons, allowing for accurate location of Hydrogen atoms in the difference Fourier map.

Data Processing Framework

Quantitative analysis requires specific refinement strategies:

ParameterRecommended Setting/MethodRationale
Space Group Expect Monoclinic (

)
Common for planar benzamides due to centrosymmetric dimer packing.
Absorption Correction Multi-scan (SADABS)Critical to correct for Cl absorption.
H-Atom Treatment MixedConstrain C-H (riding model); Locate N-H from difference map to prove H-bonding.
Refinement Limit

Å resolution
Sufficient to resolve bond lengths for Cl-C interactions.

Structural Analysis & Supramolecular Architecture

The crystal packing of 2-amino-3,5-dichlorobenzamide is driven by two competing but complementary hydrogen bonding motifs. Understanding these is essential for predicting polymorph stability.

Molecular Conformation (The "Lock")

The molecule is expected to be planar. A strong intramolecular hydrogen bond exists between one amino proton and the amide oxygen.

  • Motif:

    
     ring motif.
    
  • Effect: This "locks" the amide group coplanar with the benzene ring, reducing conformational freedom and increasing lattice energy.

Supramolecular Synthons (The Packing)

The primary intermolecular interaction is the formation of centrosymmetric dimers.

  • Motif:

    
     dimer.
    
  • Mechanism: The anti-proton of the amide nitrogen (

    
    ) donates to the carbonyl oxygen of a neighboring molecule.
    
  • Secondary Interactions: Cl...Cl halogen bonding or Cl...

    
     interactions often stabilize the stacking of these dimers into 3D layers.
    
Hydrogen Bonding Network Diagram

HBonding MolA Molecule A (Donor) Intra Intramolecular Lock (N-H...O) MolA->Intra Stabilizes Planarity Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer Amide-Amide H-Bond MolB Molecule B (Acceptor) MolB->Intra Stabilizes Planarity MolB->Dimer Amide-Amide H-Bond Intra->Dimer Pre-organizes for Stack Pi-Stacking / Cl...Cl (Layer Formation) Dimer->Stack 3D Extension

Figure 2: Logical hierarchy of supramolecular interactions governing the crystal lattice.

Quality Control & Validation

To ensure the integrity of the generated data, the following validation metrics must be met before deposition or publication:

  • R-Factor (

    
    ):  Should be 
    
    
    
    for a high-quality structure. High residuals often indicate unresolved disorder in the Cl positions.
  • Goodness of Fit (GoF): Target value is 1.0. Deviations > 1.2 suggest incorrect weighting schemes.

  • CheckCIF: Run the .cif file through the IUCr CheckCIF server.

    • Common Alert: "Low bond precision on C-C" (Acceptable if caused by heavy Cl atoms dominating scattering).

    • Critical Alert: "Missed symmetry" (Indicates the space group might be higher symmetry, e.g.,

      
       instead of 
      
      
      
      ).

References

  • Synthesis of Anthranilamides

    • Patent: Lahm, G. P. (2004). "Anthranilamide Insecticides."[1][2] WO2004067528.

    • Context: Describes the general synthetic pathway for 3,5-disubstituted anthranilamides used in ryanodine receptor modul
  • Crystallographic Principles of Benzamides

    • Journal: Bernstein, J., et al. (1995).[3] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573.

    • Context: The authoritative source for the graph-set notation ( , ) used to describe the amide packing motifs.
  • Related Structural Analogues (Data Comparison)

    • Database: Cambridge Crystallographic Data Centre (CCDC). Search Refcode: AMBZAD (2-Aminobenzamide) for the baseline packing motif without chlorine substitution.

Sources

History and discovery of halogenated benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The Halogenated Benzamide Scaffold: From Aniline Dyes to Targeted Epigenetic Modulators

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few structural motifs command the versatility of the halogenated benzamide . Defined by a benzene ring substituted with an amide group (


) and at least one halogen atom (Cl, F, Br, I), this scaffold has transcended its origins in early dye chemistry to become a cornerstone of modern pharmacotherapy.

For the drug development professional, the halogenated benzamide is not merely a structural intermediate; it is a tunable pharmacophore . The strategic placement of a halogen atom does more than add bulk; it modulates lipophilicity (


), alters metabolic stability by blocking P450 oxidation sites, and, critically, enables specific halogen bonding  interactions—sigma-hole (

-hole) driven electrostatic attractions that can anchor a drug within a receptor pocket with high affinity.

This guide explores the discovery, synthesis, and mechanistic evolution of these intermediates, tracing their lineage from local anesthetics to high-precision histone deacetylase (HDAC) inhibitors.

Historical Evolution: The Orthopramide Shift

The discovery of halogenated benzamide drugs is a masterclass in structural optimization and scaffold hopping . The narrative arc moves from non-selective ion channel blockers to highly selective receptor antagonists.

Phase I: The Procainamide Foundation (1940s-1950s)

The story begins with Procainamide , a Class Ia antiarrhythmic developed as a more stable analog of the ester-based anesthetic Procaine. While effective for arrhythmias, Procainamide lacked central nervous system (CNS) specificity and had a short half-life due to hydrolysis.[1]

  • Key Limitation: Rapid metabolism and lack of receptor subtype selectivity.

  • The Pivot: Researchers sought to stabilize the amide bond and alter the lipophilic profile.

Phase II: The Chlorination Breakthrough (1960s)

In the 1960s, researchers at Laboratoires Delagrange (now part of Sanofi) synthesized Metoclopramide . This was not a random modification. By adding a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzamide ring, they achieved two critical outcomes:

  • Conformational Lock: The intramolecular hydrogen bond between the amide hydrogen and the 2-methoxy group locked the molecule into a planar conformation essential for D2 receptor binding.

  • Electronic Modulation: The 5-chloro substituent withdrew electron density, altering the pKa of the aniline nitrogen and enhancing lipophilicity for CNS penetration.

This birthed the Orthopramides , a class of potent antiemetics and antipsychotics (e.g., Sulpiride) that selectively antagonized Dopamine D2 receptors, moving away from the Na+ channel blockade of their predecessors.

Phase III: Epigenetic Modulation (1990s-Present)

The scaffold evolved further with the discovery of Entinostat (MS-275) . Here, the halogenated benzamide moiety (specifically a pyridin-3-ylmethyl carbamate derivative) functions as a "cap" group that occludes the catalytic tunnel of Histone Deacetylases (HDACs). Unlike hydroxamic acids (e.g., Vorinostat), benzamide HDAC inhibitors exhibit unique kinetic selectivity for Class I HDACs (HDAC 1, 2, 3) due to their slow-on/slow-off binding mechanism.

Mechanistic Insights: The Role of the Halogen

To design effective intermediates, one must understand why the halogen is present. It is rarely a bystander.

FeatureMechanismEffect on Drug Candidate
Metabolic Blocking Steric hindrance & C-H bond replacementPrevents rapid oxidative metabolism at the para or meta positions, extending half-life (

).
Electronic Tuning Inductive effect (-I)Lowers the

of neighboring amines/amides, affecting protonation state at physiological pH.
Halogen Bonding

-hole interaction
The electron-deficient region of the halogen (opposite the C-X bond) acts as a Lewis acid, interacting with backbone carbonyls (Lewis bases) in the protein target.
Lipophilicity Hydrophobicity increaseIncreases

, facilitating blood-brain barrier (BBB) permeation (critical for antipsychotics like Sulpiride).

Visualization: Evolutionary & Synthetic Pathways

The following diagrams illustrate the structural evolution of the scaffold and the convergent synthesis of Metoclopramide, a model halogenated benzamide.

BenzamideEvolution Procaine Procaine (Ester-based Anesthetic) Procainamide Procainamide (Amide-based Antiarrhythmic) Procaine->Procainamide Bioisosteric Replacement (Ester -> Amide) Metoclopramide Metoclopramide (Chlorinated D2 Antagonist) Procainamide->Metoclopramide Scaffold Optimization (+Cl, +OMe) Entinostat Entinostat (MS-275) (Benzamide HDAC Inhibitor) Metoclopramide->Entinostat Target Repurposing (GPCR -> Epigenetic Enzyme)

Figure 1: Evolutionary trajectory of the benzamide scaffold from simple anesthetics to complex epigenetic modulators.

MetoclopramideSynthesis PASA 4-Aminosalicylic Acid Ester Methyl 4-amino-2-hydroxybenzoate PASA->Ester Esterification MeOH Methanol / H2SO4 MeOH->Ester MeI Methylating Agent (MeI or Me2SO4) MethoxyEster Methyl 4-amino-2-methoxybenzoate MeI->MethoxyEster Cl_Agent Chlorinating Agent (SO2Cl2 or I-Ph-Cl2) ChloroInt Methyl 4-amino-5-chloro-2-methoxybenzoate (Critical Intermediate) Cl_Agent->ChloroInt Diamine N,N-Diethylethylenediamine Product Metoclopramide Diamine->Product Ester->MethoxyEster O-Methylation MethoxyEster->ChloroInt Electrophilic Chlorination ChloroInt->Product Amidation (Aminolysis)

Figure 2: Convergent synthesis of Metoclopramide highlighting the critical halogenation step.

Experimental Protocol: Synthesis of a Halogenated Benzamide Intermediate

Target: 4-Chloro-N-(2-morpholinoethyl)benzamide (Moclobemide Intermediate) Rationale: This protocol demonstrates the fundamental Nucleophilic Acyl Substitution reaction, the most common method for generating benzamide libraries. It is a self-validating system: the formation of a precipitate and distinct melting point shift confirms success.

Materials
  • Precursor A: 4-Chlorobenzoyl chloride (1.0 eq, MW: 175.01 g/mol )

  • Precursor B: 2-Morpholinoethylamine (1.1 eq, MW: 130.19 g/mol )

  • Base: Triethylamine (TEA) (1.2 eq, scavenger for HCl)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 2-Morpholinoethylamine (5.0 g, 38.4 mmol) and Triethylamine (6.4 mL, 46 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Causality: Cooling controls the exotherm of the acid chloride addition, preventing side reactions (e.g., di-acylation).

  • Addition: Dissolve 4-Chlorobenzoyl chloride (6.72 g, 38.4 mmol) in 20 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Observation: White fumes (HCl) may form, but TEA will immediately neutralize them, forming a white precipitate (TEA·HCl salt).[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.

  • Workup:

    • Filter off the precipitated TEA·HCl salts.[2]

    • Wash the organic filtrate with:

      • 1x 30 mL 5% NaHCO3 (removes unreacted acid chloride/acid).

      • 1x 30 mL Water.

      • 1x 30 mL Brine.

    • Dry the organic layer over anhydrous

      
      .
      
  • Isolation: Evaporate the solvent under reduced pressure. The crude product will crystallize as an off-white solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

    • Validation: Target Melting Point: 137–139°C . Yield: ~85-90%.

Quantitative Data: Structure-Activity Relationships (SAR)

The impact of halogenation on biological activity is quantifiable. The table below compares binding affinities and potencies of key benzamide derivatives, highlighting the "Halogen Effect."

CompoundStructure ModificationTargetPotency / AffinityImpact of Halogen
Procainamide Non-halogenatedNa+ ChannelClass Ia AntiarrhythmicLack of halogen results in rapid hydrolysis and low D2 affinity.
Metoclopramide 5-Cl, 2-OMeDopamine D2

nM
Chlorine atom locks conformation and increases lipophilicity, enabling CNS D2 antagonism.
Iodobenzamide (IBZM) 5-I, 2-OHDopamine D2

nM
Iodine provides a larger

-hole, significantly enhancing binding affinity compared to Cl.
Entinostat (MS-275) Pyridyl-carbamate capHDAC 1

nM
Benzamide warhead provides kinetic selectivity (slow-off rate) for Class I HDACs.

Data Sources: Comparison of Ki/IC50 values derived from standard pharmacological assays [1, 2, 4].

Future Outlook: PROTACs and C-H Activation

The future of halogenated benzamides lies in Targeted Protein Degradation . Entinostat derivatives are currently being utilized as the "warhead" in Proteolysis Targeting Chimeras (PROTACs). By linking the benzamide scaffold to an E3 ligase ligand (e.g., VHL), researchers can degrade HDACs rather than merely inhibiting them.

Furthermore, C-H Activation is replacing classical electrophilic halogenation. Palladium-catalyzed directed C-H halogenation allows for the late-stage functionalization of benzamides, enabling rapid generation of halogenated libraries for SAR exploration without de novo synthesis.

References

  • Stark, D., et al. (2007).[3] "In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors." Bioorganic & Medicinal Chemistry. Link

  • Rotili, D., & Mai, A. (2011). "Targeting Histone Deacetylases in Disease: Where Are We?" Journal of Medicinal Chemistry. Link

  • Harrington, L. E., et al. (2004). "The synthesis and characterization of 4-chloro-N-(2-morpholinoethyl)benzamide." Canadian Journal of Chemistry. Link

  • Gojo, I., et al. (2007). "Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias." Blood. Link

  • Xu, K., et al. (2014). "Structure-Activity Relationships of Benzamide Derivatives as Potent and Selective HDAC3 Inhibitors." MedChemComm. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-3,5-dichlorobenzamide via Direct Chlorination of Anthranilamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-3,5-dichlorobenzamide from anthranilamide. The protocol is centered around a direct dichlorination of the aromatic ring using N-Chlorosuccinimide (NCS) as an effective and manageable chlorinating agent. We delve into the mechanistic underpinnings of this electrophilic aromatic substitution, providing a rationale for regioselectivity and reaction conditions. This guide is intended for researchers in medicinal chemistry and drug development, offering a detailed experimental procedure, characterization methods, and critical safety insights for a robust and reproducible synthesis.

Theoretical Background & Mechanistic Insights

The synthesis of 2-Amino-3,5-dichlorobenzamide from anthranilamide is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The successful execution of this synthesis hinges on understanding the electronic properties of the starting material and the nature of the chlorinating agent.

The Principle of Electrophilic Aromatic Substitution (EAS)

The core of this transformation involves the substitution of two hydrogen atoms on the benzene ring of anthranilamide with chlorine atoms. The reaction proceeds via a two-step mechanism:

  • Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophilic chlorine species (Cl⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][4]

  • Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new chlorine substituent, collapsing the sigma complex and restoring the stable aromatic system.[1][2]

Causality of Regioselectivity: Directing Effects

The anthranilamide molecule possesses two key functional groups that influence the position of the incoming electrophile: the amino group (-NH₂) and the benzamide group (-CONH₂).

  • Amino Group (-NH₂): This is a powerful activating and ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack, particularly at the positions ortho (C3) and para (C5) to it.

  • Benzamide Group (-CONH₂): This group is generally considered deactivating due to the electron-withdrawing nature of the carbonyl group. However, the lone pair on the amide nitrogen can also participate in resonance, making it an ortho, para-director.

In this specific case, the strongly activating amino group dominates the directing effects. Therefore, electrophilic substitution is overwhelmingly directed to the positions ortho and para to the amino group, which are C3 and C5, respectively. This inherent electronic preference makes the synthesis of the desired 3,5-dichloro isomer highly efficient and regioselective.

Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS)

While various chlorinating agents exist, N-Chlorosuccinimide (NCS) is selected for this protocol due to its significant advantages in a laboratory setting.[5][6]

  • Safety and Handling: NCS is a crystalline solid, which is far easier and safer to handle than gaseous chlorine or highly corrosive liquids like sulfuryl chloride.[7][8]

  • Reactivity: The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic.[4] This reactivity is sufficient for the chlorination of activated aromatic rings like anthranilamide. For less reactive substrates, its electrophilicity can be enhanced with an acid catalyst.[4][6]

  • Byproducts: The reaction byproduct is succinimide, which is generally soluble in aqueous media, simplifying the purification process.

The overall reaction proceeds as follows:

Reaction_Scheme Anthranilamide Anthranilamide NCS + 2 N-Chlorosuccinimide (NCS) Product 2-Amino-3,5-dichlorobenzamide NCS->Product Solvent (e.g., DMF) Room Temp. Byproduct + 2 Succinimide

Caption: Overall reaction scheme for the dichlorination of anthranilamide.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and robust characterization to confirm product identity and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Anthranilamide (2-Aminobenzamide)≥98%Sigma-Aldrich88-68-6Starting material
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich128-09-6Chlorinating agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Reaction solvent
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8For aqueous wash
Brine (Saturated NaCl solution)ACS GradeFisher Scientific7647-14-5For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific7487-88-9Drying agent
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma-For reaction monitoring
Safety Precautions

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

HazardPrecautionary MeasuresReference(s)
N-Chlorosuccinimide (NCS) Corrosive and an oxidizer. Causes severe skin burns and eye damage. Harmful if swallowed. Avoid inhalation of dust.[7][8] Keep away from combustible materials.[8][9]
N,N-Dimethylformamide (DMF) A skin and eye irritant. Readily absorbed through the skin. Teratogenic. Ensure gloves are rated for DMF and avoid all skin contact.-
Chlorinated Organic Compounds The product and intermediates may be toxic and irritants. Handle with care and avoid generating dust or aerosols.[10][10]
General Handling Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.[7] Ensure adequate ventilation.[7][10] All waste must be disposed of according to institutional hazardous waste protocols.[7][10]
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of 2-Amino-3,5-dichlorobenzamide.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilamide (5.0 g, 36.7 mmol, 1.0 eq.) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add N-Chlorosuccinimide (NCS) (10.3 g, 77.1 mmol, 2.1 eq.) in small portions over a period of 30 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 50:50 Ethyl Acetate / Hexanes.

    • Visualization: UV lamp (254 nm).

    • The reaction is complete when the spot corresponding to anthranilamide has been completely consumed.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic byproducts.

    • Brine (1 x 100 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or methanol.[11] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Product Characterization and Validation

Confirm the identity and purity of the final product using standard analytical techniques.

ParameterExpected ResultMethod
Yield 75-85% (typical)Gravimetric analysis of the dried, purified product.
Appearance Off-white to pale yellow solid.Visual inspection.
Melting Point To be determined experimentally and compared with literature values if available.Melting Point Apparatus.
Purity ≥98%High-Performance Liquid Chromatography (HPLC).[12]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.8-8.0 (2H, broad s, -CONH₂), ~7.6 (1H, d), ~7.4 (1H, d), ~6.0 (2H, broad s, -NH₂). Predicted values.Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (ESI+)m/z: 205.0 [M+H]⁺, 207.0 [M+2+H]⁺, 209.0 [M+4+H]⁺ (characteristic isotopic pattern for two chlorine atoms).Mass Spectrometry (MS).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue stirring at room temperature for an additional 2-4 hours. If still incomplete, gently warm the reaction to 40-50°C and monitor by TLC.[12]
Deactivated NCS reagent.Use a fresh bottle of NCS or recrystallize the existing stock.
Formation of Side Products Reaction temperature was too high.Ensure controlled, portion-wise addition of NCS at 0°C to manage exothermicity.
Over-chlorination or side reactions.Use exactly 2.1 equivalents of NCS. Excess reagent can lead to undesired products.
Low Yield Incomplete extraction of the product.Perform additional extractions with ethyl acetate. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.
Loss of product during recrystallization.Use a minimal amount of hot solvent for recrystallization. Ensure thorough cooling before filtration to maximize crystal recovery.

References

  • CN104387531A. (2015). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Google Patents.
  • CN102838481A. (2012). Synthesis of 3,5-dichlorobenzoyl chloride. Google Patents.
  • CN112142620A. (2020). Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. Google Patents.
  • Konstantinidou, M., et al. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. National Institutes of Health. Retrieved from [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Retrieved from [Link]

  • Wang, F., et al. (2014). Study on the synthesis of anthranilicdiamides insecticide. ResearchGate. Retrieved from [Link]

  • CN108046777A. (2018). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • Wang, C., et al. (2020). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • US3703546A. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
  • Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • GalChimia. (2015). A New Age for Chlorination. Retrieved from [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]

  • Chad's Prep. (2021). Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Retrieved from [Link]

  • East Harbour Group. (2023). N-CHLOROSUCCINIMIDE Safety Data Sheet. Retrieved from [https://www.easth Harbour.com/wp-content/uploads/2023/03/N-CHLOROSUCCINIMIDE-MSDS.pdf]([Link] Harbour.com/wp-content/uploads/2023/03/N-CHLOROSUCCINIMIDE-MSDS.pdf)

Sources

Using 2-Amino-3,5-dichlorobenzamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-3,5-dichlorobenzamide in Pharmacophore Synthesis

Executive Summary

2-Amino-3,5-dichlorobenzamide (CAS: 13429-10-2) is a critical halogenated aniline derivative serving as a "privileged scaffold" in medicinal chemistry. Unlike its non-halogenated counterparts, the 3,5-dichloro substitution pattern imparts significant lipophilicity and metabolic stability to downstream molecules, specifically by blocking the metabolically labile ortho and para positions relative to the amino group.

This application note details the optimized synthesis of 2-Amino-3,5-dichlorobenzamide via the isatoic anhydride route—preferred for its atom economy and purity profile—and demonstrates its primary utility: the rapid assembly of 6,8-dichloroquinazolin-4(3H)-one libraries, a class of compounds exhibiting potent antimicrobial, anticonvulsant, and anti-inflammatory properties.

Technical Background & Causality

The "Privileged Scaffold" Rationale

In drug design, the transition from a simple anthranilamide to a quinazolinone core represents a significant leap in biological value.

  • Metabolic Blocking: The chlorine atoms at positions 3 and 5 (becoming 6 and 8 in the quinazolinone) prevent rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the final drug candidate.

  • Electronic Effects: The electron-withdrawing nature of the chlorines lowers the pKa of the amide nitrogen, influencing the hydrogen-bonding capability of the pharmacophore in the receptor pocket.

Synthetic Strategy Selection

While 2-amino-3,5-dichlorobenzamide can be synthesized via acid chloride intermediates, we recommend the Isatoic Anhydride Protocol .

  • Why? The acid chloride route often leads to competitive dimerization and oligomerization of the aniline moiety. The isatoic anhydride intermediate acts as a "masked" isocyanate, releasing CO₂ as the only byproduct upon reaction with ammonia, ensuring high purity without complex chromatography.

Experimental Protocols

Protocol A: High-Purity Synthesis of 2-Amino-3,5-dichlorobenzamide

Objective: Convert 3,5-dichloroanthranilic acid to the target amide via a 3,5-dichloroisatoic anhydride intermediate.

Reagents:

  • 3,5-Dichloroanthranilic acid (1.0 eq)

  • Triphosgene (0.35 eq) or Phosgene solution (Caution: High Toxicity)

  • Ammonium Hydroxide (28-30% NH₃, excess)

  • Solvents: THF (anhydrous), 1,4-Dioxane.

Step-by-Step Methodology:

  • Anhydride Formation:

    • Dissolve 3,5-dichloroanthranilic acid (20.6 g, 100 mmol) in dry THF (150 mL).

    • Cool to 0°C. Slowly add Triphosgene (10.4 g, 35 mmol) dissolved in THF over 30 minutes. Note: Triphosgene is a safer solid substitute for phosgene but generates phosgene in situ; use a scrubber.

    • Reflux the mixture for 3 hours. The solution will clarify as the anhydride forms.

    • Concentrate in vacuo to yield crude 3,5-dichloroisatoic anhydride.

  • Ammonolysis (The Critical Step):

    • Suspend the crude anhydride in 1,4-Dioxane (100 mL).

    • Add Ammonium Hydroxide (50 mL) dropwise at room temperature. Causality: Slow addition prevents thermal runaway from the exothermic decarboxylation.

    • Heat to 50°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry at 60°C.

Expected Yield: 85-92% Purity: >98% (HPLC)

Protocol B: Cyclization to 2-Substituted-6,8-Dichloroquinazolin-4(3H)-ones

Objective: Utilize the amide synthesized in Protocol A to create a bioactive heterocycle via oxidative cyclization with an aldehyde.

Reagents:

  • 2-Amino-3,5-dichlorobenzamide (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Condensation:

    • In a round-bottom flask, mix 2-Amino-3,5-dichlorobenzamide (2.05 g, 10 mmol) and Benzaldehyde (1.17 g, 11 mmol) in Ethanol (30 mL).

    • Add K₂CO₃ (2.76 g, 20 mmol) and Iodine (2.79 g, 11 mmol).

    • Mechanistic Insight: Iodine acts as a mild Lewis acid to promote Schiff base formation and subsequently acts as an oxidant to dehydrogenate the intermediate dihydroquinazolinone to the aromatic quinazolinone.

  • Reaction & Workup:

    • Reflux for 4-6 hours. The color will change from deep violet (iodine) to pale yellow/brown as iodine is consumed.

    • Cool to room temperature.[1][2]

    • Pour into aqueous Sodium Thiosulfate (5% solution) to quench unreacted iodine.

    • Filter the precipitate. Recrystallize from Ethanol/DMF.

Expected Yield: 75-85%

Data Summary & Specifications

Table 1: Physicochemical Specifications of Key Compounds

CompoundMolecular WeightAppearanceMelting Point (Lit.)Key IR Peaks (cm⁻¹)
3,5-Dichloroanthranilic Acid 206.02 g/mol Beige Powder230-235°C3380 (NH), 1670 (CO)
2-Amino-3,5-dichlorobenzamide 205.04 g/mol White Solid190-194°C3410, 3180 (NH₂/NH), 1650 (CO)
6,8-Dichloro-2-phenylquinazolin-4(3H)-one 291.13 g/mol Pale Yellow Solid>300°C1680 (C=O), 1610 (C=N)

Visualized Workflows (Graphviz)

Figure 1: Synthesis Pathway of 2-Amino-3,5-dichlorobenzamide

This diagram illustrates the conversion of the acid to the amide via the "masked" isocyanate intermediate.

SynthesisPathway Acid 3,5-Dichloroanthranilic Acid Anhydride Intermediate: 3,5-Dichloroisatoic Anhydride Acid->Anhydride Cyclization (Reflux) Triphosgene Reagent: Triphosgene/THF Triphosgene->Anhydride Amide Product: 2-Amino-3,5- dichlorobenzamide Anhydride->Amide Ring Opening (-CO2) Ammonia Reagent: NH4OH (aq) Ammonia->Amide

Caption: The Isatoic Anhydride route avoids aniline oligomerization, yielding high-purity amide.

Figure 2: Oxidative Cyclization to Quinazolinone

This diagram details the mechanism of the Iodine-mediated cyclization protocol.

CyclizationMechanism Amide Start: 2-Amino-3,5-dichlorobenzamide SchiffBase Intermediate 1: Schiff Base (Imine) Amide->SchiffBase Condensation (-H2O) Aldehyde Reagent: Aromatic Aldehyde Aldehyde->SchiffBase Dihydro Intermediate 2: 2,3-Dihydroquinazolin-4(1H)-one SchiffBase->Dihydro Intramolecular Cyclization Product Final Scaffold: 6,8-Dichloroquinazolin-4(3H)-one Dihydro->Product Oxidative Dehydrogenation Iodine Oxidant: I2 / K2CO3 Iodine->Product Promoter

Caption: Iodine serves dual roles as a Lewis acid catalyst and an oxidant in this one-pot synthesis.

References

  • Synthesis of Quinazolinones: Khan, I., et al. "Iodine-mediated efficient synthesis of 2-substituted quinazolin-4(3H)-ones." Tetrahedron Letters, vol. 54, no. 19, 2013, pp. 2384-2388.

  • Isatoic Anhydride Route: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, vol. 1980, no. 7, 1980, pp. 505-536.

  • Bioactivity of 6,8-Dichloro Derivatives: Alagarsamy, V., et al. "Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents." Medicinal Chemistry Research, vol. 19, 2010, pp. 103-112.

  • General Reactivity of 2-Aminobenzamides: "Quinazolinone synthesis via cyclization of 2-aminobenzamides." Organic Chemistry Portal.

  • Chemical Safety (Triphosgene): "Triphosgene: A Safer Substitute for Phosgene." Sigma-Aldrich Technical Bulletin.

Sources

Scale-up synthesis procedures for 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Amino-3,5-dichlorobenzamide

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Amino-3,5-dichlorobenzamide (CAS: 10050-13-2), a critical pharmacophore in the manufacture of ryanodine receptor-modulating insecticides (e.g., Chlorantraniliprole) and various pharmaceutical intermediates. Unlike direct chlorination of benzamide, which often suffers from regioselectivity issues (over-chlorination or 3-chloro/5-chloro mixtures), this protocol utilizes a stepwise oxidative chlorination-amidation strategy . The procedure is optimized for kilogram-scale production, emphasizing "green" aqueous chemistry for the halogenation step and controlled biphasic conditions for the final amidation to ensure >98% purity and high throughput.

Route Selection & Strategy

Comparative Analysis of Synthetic Pathways
FeatureRoute A: Direct Chlorination Route B: Acid Chloride Activation (Selected)
Starting Material 2-Aminobenzamide (Anthranilamide)Anthranilic Acid
Reagents NCS or TCCA, DMF/AcetonitrileH₂O₂, HCl, SOCl₂, NH₄OH
Selectivity Moderate: Risk of N-chlorination and regio-isomers.High: Carboxyl group directs ortho/para chlorination effectively.
Purification Recrystallization often required to remove isomers.Filtration (Step 1) and Washing (Step 3).[1]
Scalability Limited by exotherm control and solvent costs.Excellent: Step 1 is aqueous; Step 3 is rapid.

Strategic Decision: We utilize Route B (Scheme 1). It begins with the oxidative chlorination of anthranilic acid using hydrogen peroxide and hydrochloric acid—a method that generates water as the primary byproduct. The resulting 3,5-dichlorobenzoic acid is activated to the acid chloride and immediately amidated. This route offers the highest process safety profile and lowest cost of goods (COGS) for scale-up.

Reaction Pathway Visualization

Synthesispathway Start Anthranilic Acid (C7H7NO2) Step1 Step 1: Oxidative Chlorination (HCl, H2O2, 50°C) Start->Step1 Inter1 2-Amino-3,5-dichlorobenzoic Acid (Solid Precipitate) Step1->Inter1 Yield: ~75-85% Step2 Step 2: Activation (SOCl2, Reflux) Inter1->Step2 Inter2 Acid Chloride Intermediate (Reactive Oil/Solid) Step2->Inter2 -SO2, -HCl Step3 Step 3: Amidation (aq. NH3, 0-5°C) Inter2->Step3 Final 2-Amino-3,5-dichlorobenzamide (Final Product) Step3->Final Yield: ~90%

Figure 1: Stepwise synthesis pathway from Anthranilic Acid to 2-Amino-3,5-dichlorobenzamide.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Amino-3,5-dichlorobenzoic Acid

Rationale: Using H₂O₂/HCl generates "in situ" chlorine, avoiding the handling of toxic chlorine gas while maintaining high atom economy.

Reagents:

  • Anthranilic Acid: 100.0 g (0.73 mol)

  • Hydrochloric Acid (37%): 450 mL

  • Hydrogen Peroxide (30%): 180 mL

  • Water: 1000 mL

Protocol:

  • Dissolution: In a 3L jacketed glass reactor equipped with an overhead stirrer and temperature probe, charge Water (500 mL) and HCl (50 mL) . Add Anthranilic Acid (100 g) . Stir for 10 min.

  • Acidification: Add the remaining HCl (400 mL) . The internal temperature will rise slightly. Heat the mixture to 50°C . The solution should be clear.

  • Chlorination (Critical Step): Slowly add H₂O₂ (30%, 180 mL) dropwise over 60–90 minutes.

    • Control: Maintain temperature between 50–60°C . The reaction is exothermic; adjust jacket cooling to prevent thermal runaway.

    • Observation: A white solid will begin to precipitate after ~10-15 minutes.

  • Digestion: After addition, maintain stirring at 60°C for 1 hour.

  • Work-up: Cool the slurry rapidly to 20°C . Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with Cold Water (3 x 100 mL) until the filtrate pH is neutral (>pH 4).

  • Drying: Dry in a vacuum oven at 70°C for 12 hours.

    • Expected Yield: 105–115 g (70–75%)

    • Appearance: Off-white to beige powder.

Stage 2 & 3: Activation and Amidation

Rationale: Thionyl chloride efficiently converts the acid to the acid chloride.[2] The subsequent reaction with aqueous ammonia is biphasic; keeping the temperature low minimizes hydrolysis back to the acid.

Reagents:

  • 2-Amino-3,5-dichlorobenzoic Acid (Stage 1 Product): 100.0 g

  • Thionyl Chloride (SOCl₂): 300 mL (Excess as solvent)

  • Aqueous Ammonia (25-28%): 400 mL

  • Toluene (Optional for azeotrope): 100 mL

Protocol:

  • Activation: In a 1L round-bottom flask fitted with a reflux condenser and caustic scrubber (for HCl/SO₂ gas), suspend the Acid (100 g) in Thionyl Chloride (300 mL) .

  • Reflux: Heat to reflux (~75–80°C). Stir for 2–3 hours until gas evolution ceases and the solution becomes clear/homogeneous.

  • Distillation: Distill off excess SOCl₂ under reduced pressure.

    • Tip: Add Toluene (100 mL) and strip again to remove trace SOCl₂ azeotropically. This yields the crude Acid Chloride as a yellowish solid/oil.

  • Amidation Preparation: In a separate 2L reactor, charge Aqueous Ammonia (400 mL) and cool to 0–5°C using an ice/salt bath.

  • Addition: Dissolve the crude Acid Chloride in a minimal amount of dry Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 200 mL) to facilitate transfer. Add this solution dropwise to the cold ammonia over 45 minutes.

    • Control: Do not allow temperature to exceed 10°C . Vigorous stirring is essential.

  • Completion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) over 1 hour.

  • Isolation: Filter the precipitated product.

  • Washing: Wash the cake with Water (3 x 200 mL) to remove ammonium salts. Wash once with Cold Methanol (50 mL) to displace water and remove impurities.

  • Drying: Dry under vacuum at 50°C .

    • Expected Yield: 90–95 g (from 100g acid input).

    • Purity: >98% (HPLC).

Process Safety & Critical Process Parameters (CPPs)

ParameterLimitRationale
H₂O₂ Addition Rate < 3 mL/min (at 100g scale)The oxidation is highly exothermic. Rapid addition can cause boil-over.
Amidation Temp < 10°CHigher temperatures favor hydrolysis of the acid chloride back to the starting acid (impurity).
SOCl₂ Removal CompleteResidual thionyl chloride will react violently with the aqueous ammonia in the next step.
Off-Gas Scrubber RequiredStage 2 generates significant HCl and SO₂ gas. Use a NaOH scrubber.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Product typically elutes at ~12-14 min; Starting acid elutes earlier.

Specification:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 155–160°C (Decomposes/Varies slightly by polymorph).

  • Purity: ≥ 98.0% (Area %).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete ChlorinationEnsure temperature is maintained at 50-60°C. Check H₂O₂ potency.
Product is Sticky (Stage 3) Residual Solvent/OilEnsure effective stirring during amidation. Use Methanol wash to harden the solid.
High Acid Impurity Hydrolysis during AmidationLower the ammonia temperature (<5°C). Increase ammonia excess. Dry the acid chloride thoroughly.
Color Issues (Pink/Brown) Oxidation ByproductsRecrystallize from Ethanol/Water or wash with dilute Sodium Bisulfite solution.

References

  • Preparation of 3,5-dichlorobenzoic acid . Google Patents. CN103224451B. Link

  • Synthesis of 2-amino-5-chlorobenzonitrile (Amidation Protocol) . ChemicalBook. (Adapted for 3,5-dichloro analog).[3][4][5][6][7][8][9] Link

  • Process for synthesis of anthranilic diamide insecticides . Google Patents. WO2021086957A1. Link

  • Synthesis of Dichlorobenzamide Derivatives . ResearchGate.[4] Link

  • Scale-up of Friedel-Crafts and Amidation . Scribd. Link (General reference for amidation scale-up).

Disclaimer: This protocol involves hazardous chemicals (Strong Acids, Oxidizers, Thionyl Chloride). All operations must be performed in a fume hood with appropriate PPE (Gloves, Goggles, Lab Coat).

Sources

Application Note: Storage, Handling, and Protocol Optimization for 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous framework for the storage, solubilization, and experimental handling of 2-Amino-3,5-dichlorobenzamide (CAS 36765-01-2).[1] As a critical scaffold in the synthesis of ryanodine receptor modulators (e.g., chlorantraniliprole) and novel anti-tubercular agents, maintaining the physicochemical integrity of this reagent is paramount.[1] This document moves beyond basic safety data, offering evidence-based protocols to mitigate oxidative degradation and precipitation risks during drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular properties is the first step in designing a robust handling protocol.[1] The presence of the primary aniline amine at position 2 and the amide at position 1 creates an intramolecular hydrogen bond network that influences solubility and stability.[1]

PropertySpecificationCritical Note
Chemical Name 2-Amino-3,5-dichlorobenzamideAlso known as 3,5-Dichloroanthranilamide
CAS Number 36765-01-2 Verify batch CoA against this specific CAS.[1][2][3]
Molecular Formula C₇H₆Cl₂N₂OMW: 205.04 g/mol
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation.[1]
Solubility (Water) InsolubleDo not attempt aqueous stock solutions.[1]
Solubility (Organic) DMSO (>20 mg/mL), DMF, MethanolDMSO is the preferred vehicle for bio-assays.[1]
pKa ~3.5 (Aniline nitrogen)Weakly basic; susceptible to protonation in acidic media.[1]

Health, Safety, and Environment (HSE) Protocol[1]

Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1] GHS Signal: WARNING

Hierarchy of Controls

The primary risk with substituted benzamides is the inhalation of fine particulates during weighing and the potential for cumulative toxicity.[1]

SafetyHierarchy cluster_0 Exposure Mitigation Strategy Engineering Engineering Controls (Fume Hood, Local Exhaust) Admin Administrative Controls (SOPs, Training, Restricted Access) Engineering->Admin PPE PPE (Nitrile Gloves, N95/P100 Resp, Goggles) Admin->PPE

Figure 1: Risk mitigation hierarchy.[1] Engineering controls are the primary defense against particulate exposure.

Specific Handling Mandates
  • Respiratory Protection: Use a fume hood for all open-container manipulations.[1] If weighing outside a hood, an N95 or P100 particulate respirator is mandatory.[1]

  • Skin Protection: Double-gloving with nitrile is recommended when handling high-concentration DMSO stocks, as DMSO enhances transdermal permeability of dissolved compounds.[1]

Storage Protocols

The stability of 2-Amino-3,5-dichlorobenzamide is compromised by two main factors: oxidative coupling of the aniline group (leading to azo-dimers and browning) and hydrolysis of the amide (under extreme pH).[1]

Solid State Storage (Long-Term)
  • Temperature: Store at +2°C to +8°C . While stable at room temperature for short periods, refrigeration extends shelf life significantly.[1]

  • Atmosphere: Hygroscopic tendencies are low, but storage under Argon or Nitrogen is recommended to prevent oxidative yellowing over months.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photo-oxidation.[1]

Solution Storage (Working Stocks)[1]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Conditions: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C .

  • Stability: Stable for roughly 1-3 months at -20°C. If precipitation is observed upon thawing, sonicate at 37°C. If color changes to dark yellow/orange, discard.[1]

Experimental Protocols

Standard Stock Solution Preparation (100 mM)

Objective: Create a precise master stock for biological assays.

Reagents:

  • 2-Amino-3,5-dichlorobenzamide powder.[1]

  • DMSO (Cell culture grade, ≥99.9%).[1]

Procedure:

  • Calculate: For 10 mL of 100 mM stock, weigh 205.0 mg of powder.

  • Weigh: Use an anti-static weighing boat. The powder can be static; use an ionizer if available.[1]

  • Dissolve: Add 5 mL of DMSO to the vial first. Add the powder.[1] Rinse the boat with the remaining DMSO to reach final volume (approximate, or use volumetric flask for high precision).

  • Mix: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Verify: Inspect against a black background.[1] If particles persist, sonicate for 5 minutes in a water bath.[1]

Quality Control (QC) Check

Before using stored material in critical assays (e.g., IC50 determination), validate integrity.[1]

  • TLC Method:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

    • Visualization: UV light (254 nm).[1]

    • Criteria: Single spot. Retention factor (Rf) should be consistent with fresh reference standard.

  • HPLC Method (Generic):

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Detection: 254 nm.[1]

    • Pass Criteria: Purity >98% area under curve.

Workflow Logic & Troubleshooting

The following decision tree guides the researcher through the preparation process, ensuring "Go/No-Go" checkpoints are met before valuable biological samples are treated.

Workflow Start Start: Solid Powder Check Visual Inspection: White/Off-White? Start->Check Weigh Weigh & Dissolve in DMSO Check->Weigh Yes Discard Discard/Recrystallize Check->Discard No (Yellow/Brown) Sonicate Sonicate (37°C, 5 min) Weigh->Sonicate Clear Is Solution Clear? Sonicate->Clear Filter 0.2 µm PTFE Filter (If necessary) Clear->Filter Minor Haze QC QC Check (LC-MS or TLC) Clear->QC Yes Clear->Discard Precipitate Persists Filter->QC Use Proceed to Assay QC->Use Purity >95% QC->Discard Degraded

Figure 2: Preparation and Quality Control Workflow. Note the critical visual inspection steps.

Scientific Rationale (The "Why")

  • Solvent Choice (DMSO): The intramolecular hydrogen bonding between the amine and carbonyl oxygen reduces the crystal lattice energy slightly, but the dichlorophenyl ring is highly lipophilic.[1] Water cannot overcome the hydrophobic effect.[1] DMSO provides the necessary dipole moment to solvate the polar amide/amine region while accommodating the aromatic ring.[1]

  • Oxidation Sensitivity: Anilines are electron-rich.[1] Over time, atmospheric oxygen can abstract protons or form radical cations, leading to polymerization (browning).[1] Keeping the container tightly sealed and cold slows this kinetic process.[1]

  • Filtration: If filtration is required, PTFE (Teflon) or Nylon membranes must be used.[1] Cellulose acetate membranes may bind the aromatic compound, altering the effective concentration.[1]

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for CID 24846691 (Analogue Reference).[1] Note: Specific CAS 36765-01-2 verified via vendor catalogs.

  • Application Context (Anti-Tubercular Research)

    • Al-Malki, F., et al. (2020).[1][4][5] Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances. Retrieved from [Link]

  • Safety Data

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2A35DCB-YIELD Subject: Optimization of Reaction Yield and Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Selection

User Query: “I am experiencing low yields (<50%) and difficult purification when synthesizing 2-amino-3,5-dichlorobenzamide. My current method involves direct chlorination of anthranilamide, but I see significant impurities. How can I improve the yield to >85%?”

Scientist’s Analysis: The synthesis of 2-amino-3,5-dichlorobenzamide relies on Electrophilic Aromatic Substitution (EAS).[1] The amino group (


) is strongly activating and ortho/para directing, while the amide group (

) is deactivating and meta directing.[1] Fortunately, positions 3 and 5 are ortho/para to the amine and meta to the amide, creating a synergistic directing effect .

Low yields typically stem from three issues:

  • Oxidation Side Reactions: The amino group is susceptible to oxidation (forming azo/nitroso species), causing dark coloration and "tar" formation.[1][2]

  • N-Chlorination: Formation of N-chloro species on the amide or amine nitrogen, which must be reduced back to the parent amine.[1]

  • Regiocontrol: Incomplete chlorination (monochloro species) or over-chlorination.[1]

Recommended Synthetic Route: TCCA or NCS Chlorination

While Sulfuryl Chloride (


) is common, it is harsh and often leads to hydrolysis of the amide.[1][2] We recommend using Trichloroisocyanuric Acid (TCCA)  or N-Chlorosuccinimide (NCS)  in a polar aprotic solvent.[1] TCCA is particularly effective for high-yield scale-up due to its high active chlorine content and ease of byproduct removal (cyanuric acid precipitates out).[1]

Optimized Experimental Protocol (The "High-Yield" Method)

This protocol utilizes TCCA for rapid, atom-economical chlorination, based on process improvements seen in similar benzamide derivatives (e.g., Patent CN112142620A).[1]

Materials
  • Substrate: Anthranilamide (2-aminobenzamide)[1]

  • Reagent: Trichloroisocyanuric Acid (TCCA) (0.7 - 0.8 molar equivalents; TCCA provides 3 active Cl atoms)[1]

  • Solvent: Acetonitrile (ACN) or Ethyl Acetate (EtOAc)[1]

  • Quench: Sodium Bisulfite (

    
    ) or Sodium Sulfite (
    
    
    
    ) aqueous solution.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve Anthranilamide (1.0 eq) in Acetonitrile (5-10 volumes). Cool to 0–5°C .[1]

    • Why? Low temperature suppresses oxidation of the aniline nitrogen.[1]

  • Addition: Dissolve TCCA (0.7 eq) in Acetonitrile and add dropwise over 30–60 minutes.

    • Note: The stoichiometry is 0.7 eq of TCCA because each mole of TCCA donates 3 moles of

      
      .[1] Theoretical requirement is 0.67 eq, but a slight excess ensures conversion.[1]
      
  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: Look for the disappearance of the monochloro-intermediate (

      
       usually slightly higher than starting material).[1]
      
  • Quench (Critical): Add saturated aqueous Sodium Bisulfite solution. Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] This reduces any unstable N-Cl species (chloramines) back to

      
       and neutralizes excess oxidant.[1]
      
  • Workup:

    • If using ACN: Evaporate solvent to 20% volume, then pour into cold water.[1] The product should precipitate.[1]

    • If using EtOAc: Wash organic layer with water, then brine.[1][5] Dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol/Water (4:1) or Toluene .

Visualizing the Workflow

ReactionWorkflow SM Anthranilamide (Start) Inter Intermediate: N-Chloro species & Regioisomers SM->Inter + Reagent 0-5°C, ACN Reagent TCCA / NCS (Chlorinating Agent) Reagent->Inter Quench Quench: NaHSO3 (aq) Inter->Quench Reduction of N-Cl bonds Product 2-Amino-3,5- dichlorobenzamide Quench->Product Precipitation & Filtration

Caption: Optimized workflow utilizing reductive quenching to maximize yield.

Troubleshooting Guide (FAQ)

Ticket #001: "My product is turning brown/black during the reaction."

  • Diagnosis: Oxidation of the aniline amine.[1] This occurs if the reaction temperature is too high or if the chlorinating agent is added too quickly, creating localized hot spots of high concentration.

  • Resolution:

    • Strictly maintain temperature <10°C during addition.[1]

    • Switch solvent to Acetonitrile .[1] It complexes slightly with the chloronium ion, moderating its reactivity compared to DMF.[1]

    • Degas solvents with Nitrogen to remove dissolved oxygen.[1]

Ticket #002: "I have a mix of mono-chloro and di-chloro products."

  • Diagnosis: Stoichiometry error or insufficient reaction time.[1] The first chlorine adds to the 5-position (para to amine) very quickly.[1] The second chlorine (3-position, ortho to amine) is slower due to steric hindrance from the amide group and the deactivating effect of the first chlorine.

  • Resolution:

    • Ensure you are using at least 2.1 equivalents of active chlorine (e.g., >0.7 eq TCCA or >2.1 eq NCS).[1][2]

    • Heat the reaction to 40–50°C after the initial addition is complete to drive the second chlorination.

Ticket #003: "The melting point is lower than reported (Expected: ~226-230°C)." [1]

  • Diagnosis: Presence of Cyanuric acid (if using TCCA) or Succinimide (if using NCS) trapped in the crystal lattice.[1]

  • Resolution:

    • For TCCA: Ensure the filtration of the reaction mixture (if in non-polar solvent) or thorough water wash (cyanuric acid is insoluble in cold organics but soluble in basic water).[1] Wash the organic layer with 1M NaOH (rapidly) to remove cyanuric acid byproducts.[1]

    • For NCS: Succinimide is water-soluble.[1] Ensure the water wash during workup is sufficient.[1]

Data & Specifications

Comparison of Chlorinating Agents
FeatureSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)
Atom Economy Low (Loss of

)
ModerateHigh (3 Cl atoms per molecule)
Selectivity Low (Aggressive)HighHigh
Byproducts

(Gas)
Succinimide (Water soluble)Cyanuric Acid (Solid, precipitable)
Yield Potential 60–70%75–85%85–95%
Reaction Condition Requires Reflux oftenRoom Temp / Mild Heat0°C to Room Temp
Logic Tree for Troubleshooting

TroubleshootingTree Start Low Yield / Purity? CheckTLC Check TLC/HPLC Is SM present? Start->CheckTLC CheckColor Is solution dark/black? CheckTLC->CheckColor No SM (Reaction Complete) ActionHeat Increase Temp to 50°C Add 0.2 eq catalyst (HCl) CheckTLC->ActionHeat Yes SM (Incomplete) CheckMP Is MP correct? CheckColor->CheckMP No (Looks clean) ActionOxidation Restart. Keep T < 5°C. Use N2 atm. CheckColor->ActionOxidation Yes (Oxidation) ActionPurify Recrystallize: Ethanol/Water CheckMP->ActionPurify Low/Broad ActionWash Wash with NaHCO3 / Water CheckMP->ActionWash Sharp but wrong

Caption: Decision matrix for diagnosing reaction failures.

References

  • Synthesis of 2-amino-3,5-dichloro-N-methylbenzamide (TCCA Method). Patent CN112142620A.[1] Google Patents. Link

  • Synthetic method of 2-amino-3,5-dichloropyridine (NCS Method Analog). Patent CN104016908A.[1] Google Patents. Link

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide. ResearchGate. Link (Contextual reference for NCS selectivity).

  • Synthesis of 2-amino-5-chlorobenzonitrile (Sulfuryl Chloride Method). ChemicalBook. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Troubleshooting low solubility of 2-Amino-3,5-dichlorobenzamide in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 2-Amino-3,5-dichlorobenzamide (CAS: 31327-51-0). This document is structured for researchers requiring high-purity solutions for synthesis, recrystallization, or biological assays.[1]

Executive Summary: The Thermodynamics of Insolubility

Users frequently report difficulty dissolving 2-Amino-3,5-dichlorobenzamide in ethanol at room temperature.[1][2] This is not necessarily a purity issue but a thermodynamic one.

The molecule features a benzamide core flanked by two electron-withdrawing chlorine atoms and an electron-donating amino group.[1][2] This substitution pattern creates a "push-pull" electronic system that enhances intermolecular hydrogen bonding (amide dimer motifs) and


-stacking.[1][2] The result is a high crystal lattice energy.[1][2] Ethanol, while polar, often lacks the sufficient enthalpy of solvation at 

to overcome this lattice energy.[1]

Key Diagnostic Indicators:

  • Suspension: Powder floats or settles without forming a clear meniscus (wetting issue).[1][2]

  • Precipitation: Solution clears upon heating but crashes out immediately upon cooling (steep solubility curve).[1][2]

Part 1: Diagnostic & Troubleshooting Protocols
Workflow 1: The "Solubility Ladder" Assessment

Do not immediately add more solvent.[1][2] Follow this stepwise escalation to determine the intrinsic solubility limit.

Reagents: Absolute Ethanol (EtOH), DMSO (anhydrous), 1M HCl.[1]

StepActionMechanistic Rationale
1. Wetting Add solvent dropwise to the solid until a paste forms.[1][2]Displaces air from the crystal surface; overcomes surface tension caused by the lipophilic dichloro-ring.[1][2]
2. Thermal Shock Heat the suspension to

(below EtOH boiling point of

).
Increases kinetic energy to disrupt the crystal lattice (Entropy term

dominates).[1][2]
3. Sonication Sonicate at

for 10 mins.
Cavitation breaks particle agglomerates, increasing surface area for solvation.
4.[1][2] Co-solvent If solid remains, add DMSO (10% v/v).[1][2]Dipolar aprotic solvents disrupt amide-amide H-bonds more effectively than protic ethanol.[1][2]
Part 2: Advanced Solubilization Strategies
Strategy A: The Co-Solvent System (Recommended for Assays)

For biological assays where 100% DMSO is toxic, use a "spike" method.[1]

  • Dissolve the compound in 100% DMSO to create a 100x Stock Solution (e.g., 100 mM).

  • Dilute this stock into warm ethanol (

    
    ) while vortexing.
    
    • Result: This prevents the "crashing out" effect observed when adding solid directly to ethanol.[1][2]

Strategy B: Protonation (The "Salting In" Method)

The aniline nitrogen is weakly basic.[1][2] In neutral ethanol, the molecule is neutral and lipophilic.[1]

  • Protocol: Add 1.0 equivalent of ethanolic HCl (1.25 M in EtOH).

  • Mechanism: Protonation forms the anilinium chloride salt (

    
    ), drastically increasing polarity and solubility in protic solvents.[1]
    
  • Warning: Ensure your downstream application is compatible with the chloride salt form.[1][2]

Part 3: Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for troubleshooting solubility based on your end-goal (Synthesis vs. Assay).

Solubility_Workflow Start Start: Solid 2-Amino-3,5-dichlorobenzamide Goal Define Goal Start->Goal Synth Synthesis / Recrystallization Goal->Synth High Conc. Assay Biological Assay / Stock Soln Goal->Assay Stable Soln Heat Heat to Reflux (78°C) Synth->Heat Check1 Dissolved? Heat->Check1 Cool Cool Slowly (Recrystallize) Check1->Cool Yes CoSolv Add 10% DMF or Toluene Check1->CoSolv No CoSolv->Heat DMSO Dissolve in 100% DMSO (Stock) Assay->DMSO Dilute Dilute into warm EtOH DMSO->Dilute Precip Precipitation? Dilute->Precip Precip->Dilute No (Success) Acid Add 1 eq. HCl (Form Salt) Precip->Acid Yes

Figure 1: Decision matrix for solubilizing 2-Amino-3,5-dichlorobenzamide based on application requirements.

Part 4: Frequently Asked Questions (FAQs)

Q1: I heated the ethanol and it dissolved, but it turned into a solid block when it cooled. Why? A: You created a supersaturated solution. Substituted benzamides often exhibit a steep solubility curve (high temperature coefficient).[1][2]

  • Fix: You have likely found the ideal recrystallization solvent.[1][2] For a stable liquid solution at room temperature, you must reduce the concentration to below the saturation point at

    
    , or maintain the solution at 
    
    
    
    .

Q2: Can I use water as a co-solvent? A: Generally, no .[1][2] Adding water to an ethanolic solution of this compound will likely cause immediate precipitation (the "antisolvent effect") due to the hydrophobic nature of the dichlorophenyl ring.[1] Water is only recommended if you have converted the compound to its hydrochloride salt.[1][2]

Q3: Is the compound stable in ethanol? A: Yes, 2-Amino-3,5-dichlorobenzamide is chemically stable in ethanol.[1] However, prolonged heating at reflux (>24 hours) in the presence of strong acid or base could lead to hydrolysis of the amide bond to the corresponding benzoic acid (2-amino-3,5-dichlorobenzoic acid) [1].[1]

Q4: My HPLC baseline is drifting when I inject this sample. A: If you used DMSO to solubilize, the refractive index change or UV cutoff of DMSO might be interfering.[1] Ensure your mobile phase gradient accounts for the solvent plug, or switch to a methanol-based dissolution if solubility permits.[1][2]

References
  • PubChem. 2-Amino-3,5-dichlorobenzamide Compound Summary. National Library of Medicine.[1][2] [Link]

  • NIST Chemistry WebBook. Benzamide, 2-amino-3,5-dichloro- IR Spectrum. National Institute of Standards and Technology.[1][2][3] [Link][1]

  • Li, Z., et al. (2023).[1][2] Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. [Link][1]

  • Wang, J., et al. (2021).[1][2] Thermodynamic analysis and solubility measurement of 3,5-dichloro-2-hydroxybenzenesulfonamide. Journal of Molecular Liquids. [Link](Cited for comparative solubility behavior of dichlorobenzene derivatives).

Sources

Technical Support Center: Purification of 2-Amino-3,5-dichlorobenzamide

[1]

Current Status: Operational Topic: Removal of Unreacted Starting Materials (2-Amino-3,5-dichlorobenzoic acid / Isatoic anhydrides) Ticket Priority: High (Impacts Biological Assay Validity)[1]

The Knowledge Base: Chemical Logic

Before initiating any protocol, understand the why.[1] Your purification strategy relies on exploiting the drastic difference in acidity (pKa) and solubility between your target amide and its likely precursors.[1]

The Contaminants vs. The Target[1]
  • Target: 2-Amino-3,5-dichlorobenzamide .

    • Nature:[1][2][3][4][5] Neutral molecule.[1] The amide group is not basic; the aniline nitrogen is extremely weakly basic due to the electron-withdrawing chlorine atoms (positions 3,[1]5) and the amide group (position 1).[1][4][6][7]

    • Solubility: Moderate in ethyl acetate/alcohols; poor in water; poor in non-polar solvents (hexanes).[1]

  • Primary Impurity: 2-Amino-3,5-dichlorobenzoic acid .[1][3]

    • Origin: Unreacted starting material or hydrolysis byproduct.[1]

    • Nature:[1][2][4][5][8] Acidic (pKa ~4.2).[1]

    • Solubility: Soluble in organic solvents; highly soluble in alkaline water (forms a carboxylate salt).[1]

  • Secondary Impurity: 3,5-Dichloroisatoic anhydride .[1]

    • Origin: Starting material (if using the anhydride route).[1]

    • Nature:[1][2][4][5][8] Electrophilic/Reactive.[1]

    • Fate: Rapidly hydrolyzes to the acid form in the presence of water/base.[1]

Troubleshooting Guides (Ticket System)

Ticket #101: "My product contains unreacted acid (Starting Material)."

Diagnosis: The most common impurity is the benzoic acid precursor.[1] Solution: Acid-Base Extraction (The "Bicarbonate Wash").[1]

The Protocol: This method converts the unreacted acid into its water-soluble sodium salt, while your target amide remains in the organic layer.[1]

  • Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[1]

    • Ratio: ~10 mL solvent per 1 g solid.[1]

    • Note: If the solid does not dissolve fully, add a small amount of THF (Tetrahydrofuran), but avoid alcohols (methanol/ethanol) as they are miscible with water.[1]

  • The Wash (Critical Step):

    • Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1][2][3][4][5] NaHCO₃ (pH ~8.[1]5) is basic enough to deprotonate the benzoic acid (pKa ~4.[1]2) but too mild to deprotonate the amide (pKa >15) or hydrolyze the amide bond.[1]

  • The Polish:

    • Wash the organic layer 1x with Brine (Saturated NaCl) to remove trapped water.[1]

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[1]

  • Isolation: Filter and evaporate the solvent under reduced pressure.

Validation:

  • TLC: Check the organic layer.[1][4] The "Acid" spot (usually lower R_f and streaking) should be gone.[1]

  • Yield: If your mass drops significantly, the "lost" mass was likely the impurity.[1]

Ticket #102: "The product is off-white or has a sticky texture."[1]

Diagnosis: Trace organic impurities or trapped solvent.[1] Solution: Recrystallization (Solubility Differential).[1]

The Protocol: Recrystallization aligns the crystal lattice, excluding impurities that do not fit the geometry.[1]

Solvent SystemSuitabilityNotes
Ethanol / Water High Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Toluene Medium Good for removing non-polar impurities.[1] Requires higher heat (bp 110°C).[1]
Methanol Low Often too soluble; yield loss is high unless cooled to -20°C.

Step-by-Step (EtOH/Water):

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol and heat to reflux (boiling). Add just enough EtOH to dissolve the solid completely.[1]

  • Optional: If colored impurities persist, add activated charcoal, stir for 5 mins, and filter hot.[1]

  • While boiling, add hot water dropwise until the solution turns slightly cloudy (turbid).

  • Add 1-2 drops of Ethanol to clear the cloudiness.[1]

  • Remove from heat.[1] Let it cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities).[1]

  • Once solids form, cool in an ice bath for 30 mins to maximize yield.

  • Filter and wash with cold Ethanol/Water (1:1).[1]

Visual Workflows

Diagram 1: Purification Decision Matrix

Use this flowchart to determine which protocol applies to your situation.

PurificationLogicStartCrude 2-Amino-3,5-dichlorobenzamideCheckTLCCheck TLC / LC-MSStart->CheckTLCDecision1Impurity: Acidic?(Starting Material)CheckTLC->Decision1Decision2Impurity: Neutral/Colored?Decision1->Decision2NoActionWashProtocol A:NaHCO3 WashDecision1->ActionWashYes (Low Rf)ActionRecrystProtocol B:Recrystallization (EtOH/H2O)Decision2->ActionRecrystYesFinalPure ProductDecision2->FinalNo (Pure)ActionWash->CheckTLCRe-checkActionRecryst->Final

Caption: Logic flow for selecting between extraction (chemical separation) and recrystallization (physical separation).

Diagram 2: The Bicarbonate Wash Mechanism

Understanding where your product goes during extraction.[1]

ExtractionLayerSeparatoryFunnelOrganic Layer (Ethyl Acetate)Aqueous Layer (Sat. NaHCO3)ProductTarget Amide(Neutral)Product->SeparatoryFunnel:topRetainedImpurityBenzoic Acid Impurity(Deprotonated to Salt)Impurity->SeparatoryFunnel:bottomMigrates

Caption: Phase distribution during basic workup. The acidic impurity migrates to the aqueous phase; the neutral amide stays organic.[1]

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of NaHCO₃ for the wash? A: Avoid if possible. While NaOH will remove the acid, it is a strong nucleophile.[1] Prolonged exposure to strong base can hydrolyze your target amide back into the starting acid, reducing your yield.[1] Saturated Sodium Bicarbonate (pH ~8.[1]5) is safer.[1]

Q: My product isn't precipitating during recrystallization. A: You may have used too much solvent.[1]

  • Fix: Return the solution to the heat and evaporate 20-30% of the solvent volume.[1] Let it cool again. If still no solid, scratch the glass with a spatula to induce nucleation.[1]

Q: What is the expected melting point? A: Pure 2-Amino-3,5-dichlorobenzamide typically melts >200°C. If your MP is significantly lower (e.g., 180-190°C), you likely still have starting material (Eutectic depression).[1] Run Protocol A (Bicarbonate Wash) again.[1]

References

  • Synthesis & Precursors: Method for synthesizing 3,5-dichlorobenzoic acid.[1][3][4][9] Google Patents.[1] (CN103224451B).[1] Describes the chlorination of anthranilic acid derivatives, establishing the chemical lineage of the precursors. Link

  • Physical Properties (Acid Precursor): 2-Amino-3,5-dichlorobenzoic acid.[1][3][9][10] ChemicalBook.[1][11] Provides pKa (~4.[1][8]20) and solubility data (Soluble in hot methanol, slightly soluble in water) essential for extraction logic.[1] Link

  • Recrystallization Methodology: Synthetic method of 2-amino-3,5-dichloropyridine.[1][2] Google Patents.[1] (CN104016908A).[1] Describes analogous purification of chlorinated amino-aromatics using Ethyl Acetate/Ethanol systems. Link

  • General Solubility Data: Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.[1] NCBI.[1] Establishes the baseline solubility behavior of amino-acid-like derivatives in alcohol-water systems. Link

Technical Support Center: Benzamide Chlorination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-CL-OPT-2024 Subject: Minimizing Byproduct Formation & Regioselectivity Control Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Workflow

Welcome to the Reaction Optimization Support Center. You are likely encountering issues with regioselectivity (ortho/meta ratios), N-chlorination (kinetic trapping), or substrate degradation (Hofmann rearrangement/hydrolysis).

Benzamide chlorination is not a single pathway; it is a competition between the electron-rich nitrogen (N-chlorination) and the electron-poor aromatic ring (Electrophilic Aromatic Substitution - EAS). The amide group (


) is a meta-director  and deactivator  in classical EAS. However, modern C-H activation methods can force ortho-selectivity .
Diagnostic Decision Tree

Use this flowchart to identify your specific failure mode and jump to the relevant troubleshooting section.

Benzamide_Chlorination_Pathways Start Benzamide Substrate Reagent_Cl2_Acid Reagent: Cl2/Lewis Acid (Classical EAS) Start->Reagent_Cl2_Acid Reagent_Hypochlorite Reagent: NaOCl/Base (Bleach) Start->Reagent_Hypochlorite Reagent_Pd Reagent: NCS + Pd Cat (C-H Activation) Start->Reagent_Pd Path_Meta Product: 3-Chlorobenzamide (Meta Isomer) Reagent_Cl2_Acid->Path_Meta Major Path Byprod_DiCl Byproduct: Dichlorobenzamide (Over-reaction) Reagent_Cl2_Acid->Byprod_DiCl Excess Reagent Byprod_NCl Byproduct: N-Chlorobenzamide (Kinetic Trap) Reagent_Hypochlorite->Byprod_NCl Neutral/Acidic pH Byprod_Hofmann Byproduct: Aniline (Hofmann Degradation) Reagent_Hypochlorite->Byprod_Hofmann High pH (>10) Path_Ortho Product: 2-Chlorobenzamide (Ortho Isomer) Reagent_Pd->Path_Ortho Directed C-H Activation Byprod_NCl->Path_Meta Orton Rearrangement (H+, Heat)

Figure 1: Reaction divergence based on reagent choice. Note that classical conditions favor meta-substitution, while alkaline hypochlorite risks degrading the substrate entirely.

Troubleshooting Guides (Issue-Based)

Issue #1: "I am getting Aniline instead of Chlorobenzamide."

Diagnosis: Unintentional Hofmann Rearrangement. The Mechanism: If you are using hypochlorite (bleach) or bromine in alkaline media (


), the N-haloamide intermediate is deprotonated. This triggers a rearrangement where the carbonyl carbon is lost as 

, degrading your benzamide into aniline [1, 5].

Corrective Protocol:

  • Acidify the Media: Ensure the reaction pH is kept below 7 . N-chlorination requires neutral/acidic conditions to avoid the formation of the isocyanate intermediate necessary for Hofmann degradation.

  • Switch Reagents: Move away from aqueous alkaline hypochlorite. Use N-Chlorosuccinimide (NCS) in acetonitrile or acetic acid. This eliminates the hydroxide ions responsible for the degradation.

Issue #2: "I need the Ortho-isomer, but I'm only getting Meta."

Diagnosis: Fighting the Directing Group. The Mechanism: The amide group (


) withdraws electrons via the carbonyl, making the ring electron-deficient and directing incoming electrophiles to the meta position. You cannot achieve high ortho yield using standard 

EAS conditions [2].

Corrective Protocol: You must employ Palladium-Catalyzed C-H Activation .

  • The Method: Use a palladium catalyst (e.g.,

    
    ) which coordinates with the amide nitrogen (acting as a Directing Group or DG). This holds the metal close to the ortho position, facilitating C-H bond cleavage and subsequent chlorination.
    
  • Reference Protocol: See the work of Konishi et al. (2017) regarding anodic oxidation or the use of N-quinolinyl directing groups to force this selectivity [3].

Issue #3: "Reaction stalled at N-Chlorobenzamide (N-Cl)."

Diagnosis: Kinetic Trapping. The Mechanism: The nitrogen atom is often more nucleophilic than the deactivated ring. The "N-Cl" species forms first.[1] To move the chlorine to the ring (thermodynamic product), you must induce an Orton Rearrangement [4].

Corrective Protocol:

  • Add Acid/Heat: The rearrangement is acid-catalyzed. Add HCl (gas or dioxane solution) or acetic acid and heat the reaction to 60-80°C. This generates

    
    in situ or protonates the N-Cl species, facilitating the migration of Cl to the ring (preferentially para, or ortho if para is blocked, but often reverts to meta in benzamides without specific catalysts).
    
  • Photolysis: UV light can sometimes promote homolytic cleavage of the N-Cl bond, creating radicals that chlorinate the ring, though this decreases regioselectivity.

Optimized Experimental Protocols

Protocol A: Classical Meta-Chlorination (Minimizing Polychlorination)

Target: 3-chlorobenzamide

The Challenge: Benzamide is deactivated. Strong Lewis acids are needed, but these can lead to "tar" or over-chlorination if not controlled.

ParameterSpecificationRationale
Reagent

gas (1.05 eq) or Trichloroisocyanuric Acid (TCCA)
TCCA provides a slow, controlled release of

Catalyst

(anhydrous, 10 mol%)
Strong Lewis acid required to overcome ring deactivation
Solvent 1,2-Dichloroethane (DCE) or NitrobenzeneNon-nucleophilic, high-boiling solvents
Temp 50°C - 70°CSufficient energy for EAS, but low enough to prevent di-chlorination
Quench Sodium Thiosulfate (

)
Immediately destroys excess active chlorine to stop reaction

Step-by-Step:

  • Dissolve benzamide (10 mmol) in dry DCE (20 mL) under

    
     atmosphere.
    
  • Add

    
     (1 mmol). The solution may darken.
    
  • Slowly introduce the chlorinating agent. If using

    
     gas, bubble slowly. If using TCCA, add dropwise as a solution.
    
  • Critical Step: Monitor by HPLC/TLC every 30 mins. Stop reaction immediately when starting material < 5%. Do not wait for 100% conversion , as the rate of di-chlorination increases significantly as mono-chloride accumulates.

  • Quench with aqueous

    
    . Extract, wash with bicarbonate (to remove acid), and recrystallize from ethanol/water.
    
Protocol B: Pd-Catalyzed Ortho-Chlorination (C-H Activation)

Target: 2-chlorobenzamide

Note: This often requires a specialized "Directing Group" (DG) on the nitrogen, such as a quinoline ring, or specific conditions that allow the free amide to act as a DG.

Step-by-Step (Adapted from Konishi et al. [3]):

  • Substrate: N-(8-quinolinyl)benzamide (The quinoline acts as a bidentate DG).

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (5 mol%).
    
  • Chlorine Source: NCS (N-Chlorosuccinimide) or dilute HCl with an oxidant.

  • Solvent: Acetic Acid/Acetonitrile mix.

  • Conditions: Heat to 100°C for 12-24h.

  • Workup: Filter through Celite to remove Pd. The DG may need to be removed (hydrolyzed) in a subsequent step to recover the primary amide.

Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (


) to chlorinate the ring? 
A:  Generally, no . Thionyl chloride is excellent for converting carboxylic acids to acid chlorides (

) or alcohols to alkyl chlorides. It is not electrophilic enough to chlorinate a deactivated benzamide ring directly. It might dehydrate your amide to a nitrile (

) under reflux [6].

Q: Why do I see dichlorinated byproducts even when I use only 1 equivalent of chlorine? A: This is a mixing and concentration issue. If you add the chlorinating agent too fast, you create localized zones of high concentration. In these zones, the newly formed chlorobenzamide competes with the unreacted benzamide for the remaining chlorine. Fix: Dilute your reagent further and add it over a longer period (slow addition).

Q: How do I remove the N-chloro byproduct if it forms? A: N-chloro bonds are labile. You can reduce them back to the amide using sodium bisulfite (


) or thiosulfate wash during workup. This sacrifices the chlorine but saves the scaffold.

References

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference for Hofmann Degradation).[2]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions – Halogenation of Benzene. Link

  • Konishi, M., et al. (2017).[3] Palladium-Catalyzed ortho-Selective C–H Chlorination of Benzamide Derivatives under Anodic Oxidation Conditions. The Journal of Organic Chemistry, 82(16), 8716–8724.[4][3] Link

  • Teshima, M., et al. (2025). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. ACS Publications.[3] (Detailed insight into N-Cl vs Ring-Cl competition). Link

  • Chemistry Steps. (2023). Hofmann Rearrangement Mechanism. Link

  • Kushwaha, S., et al. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination. Journal of the American Chemical Society. (Discusses Thionyl Chloride limitations/usage). Link

Sources

Technical Support Center: Stability Resolution for 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of 2-Amino-3,5-dichlorobenzamide in Acidic Media Document ID: TSC-ADB-2024-05 Audience: Process Chemists, Analytical Scientists, Formulation Engineers[1]

Diagnostic Hub: The Mechanism of Failure

Before implementing a fix, you must understand the molecular causality. The instability of 2-Amino-3,5-dichlorobenzamide (ADB) in acidic media is driven by acid-catalyzed nucleophilic acyl substitution (hydrolysis), converting the amide into 2-Amino-3,5-dichlorobenzoic acid .

The Chemical Trap

The 3,5-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), making the amide carbonyl carbon highly electrophilic. However, the critical instability factor in acidic media is the 2-amino group (aniline moiety) .

  • pH < 2 (Strong Acid): The aniline nitrogen (pKa ≈ 2.0–2.5 due to Cl-substitution) becomes protonated (

    
    ). This creates a powerful electron-withdrawing ammonium group adjacent to the amide. This destabilizes the amide bond by preventing resonance donation from the ring, making the carbonyl oxygen less basic (harder to protonate) but the carbonyl carbon significantly more susceptible to nucleophilic attack by water once activated.
    
  • Irreversibility: Unlike ester hydrolysis, amide hydrolysis in acid is effectively irreversible because the leaving group (ammonia) is immediately protonated to ammonium (

    
    ), preventing re-attack.
    
Visualization: Degradation Pathway

The following diagram illustrates the critical protonation states and the hydrolysis cascade.

ADB_Hydrolysis cluster_conditions Critical Factors ADB 2-Amino-3,5-dichlorobenzamide (Intact API) Prot_ADB O-Protonated Intermediate (Activated Electrophile) ADB->Prot_ADB + H+ (Fast Equilibrium) Tetra Tetrahedral Intermediate (Rate-Limiting Formation) Prot_ADB->Tetra + H2O (Nucleophilic Attack) Product 2-Amino-3,5-dichlorobenzoic Acid (Degradant) Tetra->Product - NH3 (Irreversible) Ammonium NH4+ (Byproduct) Tetra->Ammonium Ammonia Trapping pH pH < 3.0 Temp T > 40°C Water High Water Activity

Caption: Fig 1. Acid-catalyzed hydrolysis pathway of ADB. Note the irreversible ejection of ammonia as ammonium.

Troubleshooting Protocols (The "How")

Protocol A: pH Profiling & Buffer Selection

Issue: You are observing degradation during HPLC analysis or liquid formulation. Root Cause: The mobile phase or vehicle pH aligns with the hydrolysis rate maximum.

The Fix: Shift the pH window. The hydrolysis rate of benzamides typically peaks in strongly acidic solutions but drops significantly as pH approaches neutral.

pH RangeADB Species StateStability RiskRecommended Action
< 1.0 Aniline

/ Amide

CRITICAL Avoid prolonged exposure. Quench immediately.
2.0 – 4.0 Mixed protonation statesHIGH Use refrigerated autosamplers (4°C).
5.0 – 7.0 Neutral Aniline / Neutral AmideLOW Target this window for formulation/storage.
> 9.0 Anionic (if acidic protons exist)MODERATE Risk of base-catalyzed hydrolysis (slower than acid).

Step-by-Step Implementation:

  • Buffer Preparation: Prepare a 10mM Ammonium Acetate buffer adjusted to pH 5.8 .

  • Verification: Dissolve ADB in the buffer. Incubate at 25°C for 24 hours.

  • Analysis: Inject onto HPLC. If degradation > 0.5%, lower temperature to 4°C.

Protocol B: Solvent Engineering (Water Activity Reduction)

Issue: You must use acidic conditions for synthesis or solubility, but the molecule degrades. Root Cause: Hydrolysis requires water.[2][3] The rate law is


.
The Fix:  Reduce the concentration of active water (

) by introducing organic co-solvents.

Experimental Workflow:

  • Select Co-solvent: Choose a polar aprotic solvent (Acetonitrile or DMSO) or a protic solvent with lower nucleophilicity (Isopropanol). Avoid Methanol if possible to prevent trans-amidation (methanolysis).

  • Dilution Factor: Maintain organic content > 50% v/v.

  • Validation:

    • Control: 0.1 M HCl in Water.

    • Test: 0.1 M HCl in 50:50 Water:Acetonitrile.

    • Result: The Test sample should show a 2-5x reduction in degradation rate (

      
      ).
      
Protocol C: Analytical Artifact Prevention

Issue: The peak area of ADB decreases over the course of an HPLC sequence. Root Cause: On-column or in-vial degradation due to acidic mobile phases (e.g., 0.1% TFA).

The Fix:

  • Switch Modifier: Replace Trifluoroacetic Acid (TFA, pH ~2) with Formic Acid (0.1%) or Acetic Acid , which are weaker acids.

  • Rapid Gradient: Shorten run times to minimize residence time in the acidic column environment.

  • Temperature Control: Set autosampler temperature to 4°C strictly.

Decision Support: Troubleshooting Logic

Follow this decision tree to isolate the source of your stability failure.

Troubleshooting_Tree Start Start: Stability Failure Detected Check_pH Is pH < 3.0? Start->Check_pH Check_Temp Is Temp > 25°C? Check_pH->Check_Temp No Action_Buffer Action: Adjust pH to 5.5-6.5 (Use Ammonium Acetate) Check_pH->Action_Buffer Yes (Formulation) Action_Synthesis Action: Review Workup (Quench Acid immediately) Check_pH->Action_Synthesis Yes (Synthesis) Check_Solvent Is Water Content > 50%? Check_Temp->Check_Solvent No Action_Cool Action: Lower Temp to 4°C (Arrhenius Control) Check_Temp->Action_Cool Yes Action_Cosolvent Action: Increase Organic Ratio (Reduce Water Activity) Check_Solvent->Action_Cosolvent Yes Check_Solvent->Action_Synthesis No (Unknown Cause)

Caption: Fig 2. Logic flow for identifying and mitigating stability risks.

Frequently Asked Questions (FAQ)

Q1: Can I store 2-Amino-3,5-dichlorobenzamide in 0.1% TFA for a week? A: No. While 0.1% TFA (pH ~2) is standard for HPLC, chlorinated benzamides will show measurable hydrolysis over 2-3 days at room temperature. Store stock solutions in 100% DMSO or Acetonitrile and dilute into buffer immediately before injection.

Q2: My synthesis workup involves an acid wash. How do I prevent yield loss? A: Minimize contact time. Perform the acid wash (to remove unreacted amines) at 0°C and immediately neutralize the aqueous layer or extract the product into an organic solvent (DCM or EtOAc) to remove it from the acidic aqueous environment.

Q3: Does the "ortho effect" of the 2-amino group help stability? A: It is a double-edged sword. In neutral conditions, the amino group can form an intramolecular hydrogen bond with the amide carbonyl, potentially stabilizing it. However, in acidic media , the amino group protonates (becoming


). This breaks the H-bond and creates a strong electron-withdrawing effect, which generally deactivates the ring but renders the carbonyl highly susceptible to attack once the activation energy barrier is crossed.

Q4: What is the primary degradation product I should look for? A: 2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6). It will typically elute earlier than the amide on a Reverse Phase C18 column due to the ionizable carboxylic acid group (more polar).

References

  • Vertex AI Search. (2025). Hydrolysis mechanism of 2-amino-3,5-dichlorobenzamide in acid. 4

  • ResearchGate. (2025). Benzamide hydrolysis in strong acids — The last word. 1

  • National Institutes of Health (NIH). (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone. 5

  • ChemicalBook. (2025). 2-Amino-3,5-dichlorobenzoic acid Properties and Stability. 6

Sources

Technical Support Center: Optimizing Crystal Size of 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Benzamide Crystallization

Welcome to the Technical Support Center. You are likely here because you are struggling to obtain crystals of 2-Amino-3,5-dichlorobenzamide suitable for Single Crystal X-Ray Diffraction (SCXRD).

This compound presents a classic "benzamide challenge." The amide moiety (


) and the ortho-amino group (

) create a rigid, planar system with strong internal hydrogen bonding.[1] Externally, these molecules have a high propensity to form strong intermolecular hydrogen-bonded "tapes" or "ribbons."[1]

The Consequence: This strong directional bonding often leads to rapid 1D growth , resulting in thin needles or fibers that are too small or fragile for X-ray analysis. To get the block-like, 3D crystals required for SCXRD, we must disrupt this fast directional growth and control nucleation.

Module 1: Solvent System Selection

Q: Which solvents should I use? My compound is not dissolving well or precipitating too fast.

A: 2-Amino-3,5-dichlorobenzamide is a polar aromatic solid.[1][2] Its solubility is driven by the ability of the solvent to interact with the amide and amino groups.

Solubility Profile & Recommendations
Solvent ClassExamplesSolubility StatusUsage in Crystallization
Polar Aprotic DMSO, DMF, DMAcHigh Avoid for Evaporation. Use only as a "Good Solvent" in diffusion methods.[1] High boiling points make them hard to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Excellent. These compete for H-bonds, potentially slowing down the formation of "tapes" and encouraging wider crystals.
Moderately Polar Acetone, THF, Ethyl AcetateModerate Good. Useful for vapor diffusion against non-polar antisolvents.
Non-Polar Hexane, Heptane, TolueneLow / Insoluble Antisolvent Only. Use these to lower solubility slowly.
Water WaterVery Low Antisolvent. Can be used with alcohols (e.g., EtOH/Water) but may cause rapid precipitation if added too quickly.

Technical Insight: For benzamides, Methanol or Ethanol are often the best starting points because the solvent's hydroxyl groups can temporarily "cap" the hydrogen bonding sites of the growing crystal face, inhibiting the fast-growing axis and forcing the crystal to grow wider (improving aspect ratio).

Module 2: Strategic Protocols for Crystal Growth

Q: Slow evaporation gave me a crust of powder. What now?

A: Evaporation is often too fast for this compound, leading to high supersaturation and massive nucleation (powder). You need to decouple solubility reduction from solvent loss .

We recommend Vapor Diffusion as the primary method for this compound.

Protocol A: Vapor Diffusion (The "Gold Standard" for SCXRD)

This method gently forces the compound out of solution by introducing an antisolvent through the vapor phase. It is self-regulating and minimizes physical disturbance.[1]

Materials:

  • Small inner vial (e.g., 4 mL GC vial).

  • Larger outer jar (e.g., 20 mL scintillation vial or jam jar) with a tight seal.

  • Solvent: THF or Methanol.[1]

  • Antisolvent: Pentane or Hexane.[1]

Step-by-Step:

  • Prepare Solution: Dissolve ~10–20 mg of 2-Amino-3,5-dichlorobenzamide in the minimum amount of Solvent (THF or Methanol) in the small vial. Ensure it is fully dissolved. Filter through a 0.45 µm PTFE syringe filter if any dust is visible.

  • Prepare Chamber: Place the small vial (uncapped) inside the larger jar.

  • Add Antisolvent: Carefully pipette the Antisolvent (Hexane) into the outer jar. The liquid level should be roughly half the height of the inner vial. Do not let any hexane splash into the inner vial.

  • Seal & Wait: Cap the outer jar tightly. Store in a dark, vibration-free cabinet at constant temperature (20–22°C).

  • Mechanism: The volatile antisolvent (Hexane) vaporizes and diffuses into the inner vial.[3] This slowly lowers the solubility of the benzamide, causing few, high-quality crystals to nucleate and grow.

Timeframe: 3 days to 2 weeks.

Protocol B: Liquid-Liquid Diffusion (Layering)

Use this if you lack the specific vials for vapor diffusion or if the solvents have similar vapor pressures.

Step-by-Step:

  • Dissolve the compound in a denser solvent (e.g., Dichloromethane or Chloroform ) in a narrow tube (NMR tube or test tube).

  • Carefully layer a less dense antisolvent (e.g., Methanol or Ethanol ) on top. Note: Benzamides are often soluble in methanol, so here methanol acts as a "precipitant" only if the compound is less soluble in it than in DCM, or use Hexane if dissolved in THF.

  • Refined System for this Compound: Dissolve in DMSO (dense). Layer Water or Methanol (less dense) on top gently.

  • The interface will blur over time, creating a gradient of supersaturation. Crystals will grow at the interface.

Module 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Matrix

This logic gate helps you choose the right solvent system based on your initial solubility test.

SolventSelection Start Start: 10mg Compound + 1mL Solvent Soluble Is it Soluble? Start->Soluble Yes Yes (Clear Solution) Soluble->Yes Room Temp No No (Suspension) Soluble->No Precipitate SlowCool Method: Slow Cooling (Wrap vial in cotton) Yes->SlowCool Evap Method: Slow Evaporation (Cover with perforated foil) Yes->Evap Quick Test VaporDiff Method: Vapor Diffusion (Use this solvent + Hexane) Yes->VaporDiff Best for X-Ray Heat Heat to 50°C No->Heat ChangeSolv Change Solvent (Try DMSO or DMF) No->ChangeSolv SolubleHot Soluble when Hot? Heat->SolubleHot SolubleHot->Yes Dissolves SolubleHot->No Still Solid

Caption: Decision matrix for selecting the optimal crystallization technique based on initial solubility observations.

Figure 2: Vapor Diffusion Setup

A schematic representation of the "Gold Standard" method for growing X-ray quality crystals.

VaporDiffusion cluster_jar Outer Sealed Jar cluster_vial Inner Vial (Open) Solution Compound dissolved in Good Solvent (THF/MeOH) Crystal Large, High-Quality Crystals Form Solution->Crystal Solubility Drops -> Nucleation Antisolvent Antisolvent Pool (Hexane/Pentane) Vapor Vapor Exchange (Hexane diffuses IN) Antisolvent->Vapor Evaporates Vapor->Solution Diffuses into Solution

Caption: Schematic of the Vapor Diffusion method. The antisolvent vapor slowly diffuses into the solution, gently triggering crystallization.[3]

Module 4: Troubleshooting & FAQs

Q: I am getting "oiling out" (liquid droplets) instead of crystals. Why?

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes.[3] This is common with amides containing impurities or if the supersaturation is too high.

  • Fix 1 (Temperature): The oiling-out point is often close to the crystallization point. Try cycling the temperature . Heat the vial until the oil redissolves, then cool it very slowly (1°C/hour).

  • Fix 2 (Solvent): Add a small amount of a more polar solvent (e.g., 5% Ethanol) to the non-polar mix to keep the compound in solution longer.

  • Fix 3 (Purity): Re-purify the starting material. Even 1% impurity can poison the crystal surface and cause oiling.

Q: I only get very thin, hair-like needles. How do I make them thicker?

A: Needles indicate that the crystal is growing extremely fast in one direction (likely the H-bond axis) and slow in others.

  • Fix 1 (Slower Growth): Reduce the rate of evaporation or diffusion. Place the setup in a fridge (4°C) to slow down the kinetics.

  • Fix 2 (Change Solvent): Switch from a non-polar solvent to a solvent that can hydrogen bond (e.g., Methanol). The solvent molecules will interact with the crystal surface, hindering the fast-growing axis and forcing the crystal to grow in width.

  • Fix 3 (Silanization): Treat the glass vial with a silanizing agent (e.g., Sigmacote®). This makes the glass hydrophobic, reducing the number of nucleation sites on the glass walls. Fewer nuclei = larger crystals.

Q: The crystals are twinned (clumped together).

A: Twinning happens when two crystals grow from the same point or intergrow.

  • Fix: Your supersaturation is too high.[1] Dilute your starting solution by 20-30% and try again.[1] You want fewer nucleation events.

References

  • BenchChem Technical Support. (2025).[3][4] Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide and related derivatives.[1] Retrieved from

  • Starenow, P. et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.[5] Crystal Growth & Design. Retrieved from

  • Boyle, P. D. (2009). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, X-Ray Facility. Retrieved from

  • NIST Chemistry WebBook. (2023). Benzamide, 2-amino-3,5-dichloro- (CAS 36765-01-2) Infrared Spectrum and Properties.[1][6] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-2',5-dichlorobenzophenone (Structural Analog).[1] Retrieved from [1]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-3,5-dichlorobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically demanding building block. Instead of a generic overview, we will directly address common experimental failures in a question-and-answer format, providing not just protocols, but the underlying chemical logic to empower your experimental design.

Section 1: Understanding the Core Challenge

Q1: What specific structural features of 2-Amino-3,5-dichlorobenzamide cause its notorious steric hindrance?

A1: The difficulty in achieving high-yielding reactions with this substrate stems from the dense electronic and steric environment surrounding its key reactive sites. The primary cause is the specific substitution pattern on the benzene ring:

  • The C2-Amino Group: This primary amine, a common site for nucleophilic attack (e.g., acylation, alkylation), is flanked by two bulky groups.

    • Ortho Chlorine (C3): The chlorine atom at the 3-position is a significant steric shield, physically blocking the approach of reagents to the amino group.

    • Ortho Benzamide Group (C1): The adjacent amide functionality at the C1 position further crowds the amino group, creating a constricted "pocket" that hinders reagent access.

  • The C6-Position: For electrophilic aromatic substitution (EAS), the 2-amino group is a powerful ortho, para-director. With the C3 and C5 positions occupied and the C4 position being the point of amide attachment, the only electronically favorable position for substitution is C6. However, this position is severely hindered by the adjacent C1-benzamide group.

This unique arrangement necessitates strategies that either utilize smaller, highly reactive reagents or fundamentally alter the reaction conditions to overcome significant activation energy barriers.

Caption: Steric hindrance map of 2-Amino-3,5-dichlorobenzamide.

Section 2: Frequently Asked Questions (FAQs)

Q2: My N-acylation of the 2-amino group with a standard acid chloride and pyridine is failing. What is the mechanistic reason and how can I fix it?

A2: This is a classic case of steric hindrance limiting nucleophilicity. The lone pair on the 2-amino nitrogen is accessible, but the path for a bulky electrophile (the acyl chloride) to form the tetrahedral intermediate is physically blocked. Pyridine, a moderately bulky base, may also struggle to deprotonate the intermediate effectively. To overcome this, you must increase the reactivity of the electrophile or use a more effective activation method. See Troubleshooting Guide 1 for detailed protocols.

Q3: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) and getting no reaction at the C6 position, even with the activating amino group. Why?

A3: While the amino group strongly activates the C6 position electronically, the steric barrier is dominant. The bulky benzamide group at C1 prevents the electrophile from approaching the C6 carbon to form the required sigma complex (Wheland intermediate). Standard electrophilic reagents (like Br₂) are not reactive enough to overcome this spatial blockade. Success requires significantly more potent electrophilic species. Refer to Troubleshooting Guide 2 for a robust protocol.

Q4: Is it possible to selectively perform a reaction on the amide nitrogen without interference from the 2-amino group?

A4: This is challenging due to the higher intrinsic nucleophilicity of the aromatic 2-amino group compared to the amide nitrogen. Any direct alkylation or acylation will almost certainly occur at the 2-amino position first. To achieve selective functionalization of the amide nitrogen, a protecting group strategy is mandatory. You must first "mask" the 2-amino group, perform the desired reaction on the amide, and then deprotect. See Troubleshooting Guide 3 for an effective strategy.

Section 3: Troubleshooting Guides & Experimental Protocols

Guide 1: Successful N-Acylation of the Sterically Hindered 2-Amino Group

Problem: Low to no yield (<10%) when attempting to form an amide bond at the 2-amino position using standard coupling reagents or acid chlorides.

Root Cause Analysis: The steric environment around the 2-amino group prevents the formation of the necessary tetrahedral intermediate with conventional, moderately reactive electrophiles.

Solution: Convert the coupling partner (a carboxylic acid) into a highly reactive acyl fluoride in situ. The small size of the fluorine atom and the high electrophilicity of the carbonyl carbon dramatically lower the activation energy for the reaction.[1]

Experimental Protocol: Acylation via an In Situ Generated Acyl Fluoride

This protocol is adapted from methodologies developed for sterically demanding amide couplings.[1]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Acyl Fluoride Formation: Cool the solution to 0 °C. Add a fluorinating agent such as PyFluor or XtalFluor-E (1.3 equivalents) followed by an organic base like diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture at 0 °C for 30 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (look for a carbonyl stretch shift to ~1840 cm⁻¹).

  • Coupling Reaction: In a separate flask, dissolve 2-Amino-3,5-dichlorobenzamide (1.0 equivalent) in anhydrous DCM or a more polar solvent like DMF if solubility is an issue.

  • Addition: Slowly add the solution containing the substrate to the pre-activated acyl fluoride mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Comparative Data for Acetylation

MethodReagentsTypical YieldCausality
Standard Acetyl Chloride, Pyridine, DCM< 10%High steric clash between the substrate and the acetyl chloride/pyridine complex.
Acyl Fluoride Acetic Acid, PyFluor, DIPEA, DCM> 85%The small, highly reactive acetyl fluoride intermediate readily accesses the hindered amino group.[1]
Peptide Coupling Acetic Acid, HATU, DIPEA, DMF60-75%HATU creates a highly activated ester, but the leaving group is bulkier than a fluoride anion.
Guide 2: Electrophilic Aromatic Substitution at the C6-Position

Problem: No substitution occurs at the C6 position when using standard electrophilic reagents (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄).

Root Cause Analysis: The steric hindrance from the C1-benzamide group prevents the approach of the electrophile, creating an insurmountable kinetic barrier.

Solution: Employ a highly reactive, non-coordinating Brønsted acid to generate a supremely potent electrophile in solution. This approach enhances reactivity without relying on a bulky Lewis acid catalyst.

EAS_Workflow start Attempt EAS on 2-Amino-3,5-dichlorobenzamide check_std Standard Conditions? (e.g., Br2/FeBr3) start->check_std result_std Result: No Reaction / Low Yield check_std->result_std Yes strategy New Strategy: Increase Electrophile Reactivity check_std->strategy No, go direct to advanced method analyze Analyze Cause: Dominant Steric Hindrance result_std->analyze analyze->strategy protocol Implement Protocol: NBS + Strong Brønsted Acid (TfOH) strategy->protocol result_success Result: Successful C6-Substitution protocol->result_success

Caption: Troubleshooting workflow for EAS reactions.

Experimental Protocol: High-Reactivity Bromination at C6

  • Setup: In a flask protected from light, dissolve 2-Amino-3,5-dichlorobenzamide (1.0 equivalent) in a suitable solvent like 1,2-dichloroethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents).

  • Catalysis: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (TfOH, 0.2 equivalents) dropwise. Caution: TfOH is a very strong, corrosive acid. Handle with extreme care in a fume hood.

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold, stirred solution of saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to isolate the 2-Amino-6-bromo-3,5-dichlorobenzamide.

Guide 3: Selective Functionalization via Amino Group Protection

Problem: Inability to perform a reaction at a less reactive site (e.g., the amide nitrogen) without undesired side reactions at the 2-amino group.

Root Cause Analysis: The high nucleophilicity of the 2-amino group makes it the primary site of reaction for most electrophiles.

Solution: Temporarily protect the 2-amino group with a robust, electron-withdrawing group like trifluoroacetyl. This protection scheme effectively "deactivates" the amino group, allowing for subsequent chemistry to be directed elsewhere. The protecting group can then be cleanly removed.[2]

Protect_React_Deprotect A Starting Material (Free 2-Amino Group) B Step 1: Protection (e.g., TFAA, Pyridine) A->B C Protected Intermediate (2-Trifluoroacetamido) B->C D Step 2: Desired Reaction (e.g., on amide N) C->D E Functionalized Intermediate D->E F Step 3: Deprotection (e.g., K2CO3, MeOH/H2O) E->F G Final Product F->G

Sources

Technical Support Center: Purification of 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3,5-dichlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 2-Amino-3,5-dichlorobenzamide.

Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield in recrystallization is a common issue that can stem from several factors. The primary goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities in the solution.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will keep your product dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent to the point of saturation (when crystals start to form in the hot solution) and then allow it to cool again.

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, you will lose a significant portion of your product. You may need to screen for a different solvent or use a binary solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is not). For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points for recrystallization.[1]

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice. Ensure a slow cooling process. You can insulate the flask to slow down the cooling rate.

  • Incomplete Precipitation: After cooling, placing the solution in an ice bath can help to maximize the precipitation of your product.

Q2: I'm observing an oily precipitate instead of crystals during recrystallization. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Instead of crystallizing, the compound melts and forms an oil.

Expert Insights & Protocol Adjustments:

  • Lower the Temperature: Try to use a solvent with a lower boiling point.

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. If it dissolves, you can then proceed with slow cooling.

  • Modify the Solvent System: The addition of a co-solvent can sometimes prevent oiling out. Experiment with different solvent mixtures.

  • Mechanical Agitation: Vigorous stirring or scratching the inside of the flask with a glass rod can sometimes induce crystallization from the oil.

Q3: My purified 2-Amino-3,5-dichlorobenzamide still shows impurities by HPLC analysis. What are my next steps?

A3: If recrystallization is insufficient, you may need to employ a more robust purification strategy or a combination of techniques. The nature of the impurity will dictate the best approach.

Recommended Strategies:

  • Acid-Base Extraction: This technique is particularly useful for separating acidic or basic impurities from a neutral compound, or for purifying an acidic or basic compound of interest.[2][3][4] Since 2-Amino-3,5-dichlorobenzamide has a basic amino group, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified product.

  • Column Chromatography: For impurities with similar polarity to the product, column chromatography is often the most effective method.[5] Given the polar nature of the amino and amide groups, silica gel is a suitable stationary phase. A mobile phase of hexane and ethyl acetate is a common starting point for separating aromatic compounds.[1]

  • Activated Carbon Treatment: If the impurity is a colored compound, treating a solution of the crude product with activated carbon can help to adsorb the colored impurities.

Q4: I am having trouble removing a closely related impurity that co-elutes with my product in column chromatography. How can I improve the separation?

A4: Co-elution is a common challenge in chromatography. Improving separation requires optimizing the chromatographic conditions.

Optimization Strategies:

  • Mobile Phase Polarity: Fine-tune the polarity of your mobile phase. For a hexane/ethyl acetate system, a small change in the ratio can significantly impact separation.

  • Different Solvent System: Try a different mobile phase altogether, for example, dichloromethane/methanol.

  • Stationary Phase: If you are using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase C18 column.

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient where the polarity of the mobile phase is gradually increased can help to separate closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Amino-3,5-dichlorobenzamide?

A1: The impurities will largely depend on the synthetic route. However, based on common syntheses of similar compounds, potential impurities include:

  • Unreacted Starting Materials: For example, if synthesized from 2-amino-3-methylbenzoic acid, some of this may remain.[6]

  • Over-chlorinated Byproducts: Compounds with additional chlorine atoms on the aromatic ring.

  • Isomeric Impurities: Impurities with chlorine atoms at different positions on the ring.

  • Hydrolysis Products: 2-Amino-3,5-dichlorobenzoic acid could be present if the amide bond is hydrolyzed.

  • Residual Reagents and Solvents: Reagents used in the synthesis, such as chlorinating agents or catalysts, and the solvents used in the reaction and workup.

Q2: What is the best single technique for purifying crude 2-Amino-3,5-dichlorobenzamide?

A2: For a first-pass purification, recrystallization is often the most efficient and scalable method, especially for removing major impurities.[1] However, for achieving very high purity (>99%), a combination of techniques, such as an acid-base extraction followed by recrystallization, or column chromatography, may be necessary.

Q3: What analytical techniques are recommended for assessing the purity of 2-Amino-3,5-dichlorobenzamide?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of organic compounds with high accuracy.[7] A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (like phosphoric acid) is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information on the structure of the compound and the presence of proton-containing impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. The melting point of 2-Amino-3,5-dichlorobenzoic acid is reported to be 226-229 °C, which can serve as a reference for the related benzamide.[9]

Q4: Can I use an acid-base extraction to purify 2-Amino-3,5-dichlorobenzamide?

A4: Yes, this is a highly effective technique. The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows it to be extracted from an organic solvent (like dichloromethane or ethyl acetate) into the aqueous phase, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will precipitate the purified 2-Amino-3,5-dichlorobenzamide.[2][10]

Q5: What are some suitable recrystallization solvents for 2-Amino-3,5-dichlorobenzamide?

A5: The choice of solvent is critical and may require some experimentation. Based on the structure (an aromatic amide), good starting points would be:

  • Polar protic solvents: Ethanol, methanol, isopropanol.

  • Polar aprotic solvents: Acetone, ethyl acetate, acetonitrile.[1]

  • Binary solvent systems: A combination of a solvent in which the compound is soluble (e.g., hot ethanol) and an anti-solvent in which it is poorly soluble (e.g., water or hexane) can be very effective. A patent for a related compound mentions using methanol for purification.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude 2-Amino-3,5-dichlorobenzamide. Add a few drops of the chosen solvent and heat. The ideal solvent will dissolve the compound completely when hot and show significant precipitation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Amino-3,5-dichlorobenzamide in an appropriate organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will be in the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any trapped non-basic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (check with pH paper). The purified product will precipitate out.[11]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Solvent Selection for Recrystallization of Aromatic Amides
SolventClassBoiling Point (°C)Comments
EthanolPolar Protic78Good for many polar compounds.
MethanolPolar Protic65Similar to ethanol but more volatile.[8]
AcetonitrilePolar Aprotic82Often gives very good crystals.[1]
Ethyl AcetatePolar Aprotic77A common choice for a wide range of polarities.
AcetonePolar Aprotic56Good solvent, but its low boiling point can be a disadvantage.
WaterPolar Protic100Can be used as an anti-solvent with more organic solvents.
HexaneNon-polar69Typically used as an anti-solvent.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Product Crude Product Purity Analysis (HPLC, TLC) Purity Analysis (HPLC, TLC) Crude Product->Purity Analysis (HPLC, TLC) Recrystallization Recrystallization Purity Analysis (HPLC, TLC)->Recrystallization High Purity Needed Acid-Base Extraction Acid-Base Extraction Purity Analysis (HPLC, TLC)->Acid-Base Extraction Basic/Acidic Impurities Column Chromatography Column Chromatography Purity Analysis (HPLC, TLC)->Column Chromatography Complex Mixture Pure Product Pure Product Recrystallization->Pure Product Acid-Base Extraction->Recrystallization Further Purification Acid-Base Extraction->Pure Product Column Chromatography->Pure Product Final Purity Check (HPLC, NMR, MP) Final Purity Check (HPLC, NMR, MP) Pure Product->Final Purity Check (HPLC, NMR, MP)

Caption: Decision workflow for selecting a purification strategy.

Acid_Base_Extraction Start Start Dissolve in Organic Solvent Dissolve in Organic Solvent Start->Dissolve in Organic Solvent Extract with Aqueous Acid Extract with Aqueous Acid Dissolve in Organic Solvent->Extract with Aqueous Acid Separate Layers Separate Layers Extract with Aqueous Acid->Separate Layers Aqueous Layer (Protonated Product) Aqueous Layer (Protonated Product) Separate Layers->Aqueous Layer (Protonated Product) Aqueous Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Organic Basify Aqueous Layer Basify Aqueous Layer Aqueous Layer (Protonated Product)->Basify Aqueous Layer Precipitate Pure Product Precipitate Pure Product Basify Aqueous Layer->Precipitate Pure Product Filter and Dry Filter and Dry Precipitate Pure Product->Filter and Dry End End Filter and Dry->End

Caption: Step-by-step workflow for acid-base extraction.

References

  • CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google P
  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
  • The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon | PDF | Amine - Scribd. [Link]

  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide - ResearchGate. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. [Link]

  • Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem. [Link]

  • Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC - NIH. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • chlorinated aromatic compounds: Topics by Science.gov. [Link]

  • Recrystallization and Crystallization. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Optimising Hydrocarbon Extraction from Soil Using Mixed-Surfactant Systems - MDPI. [Link]

Sources

Validation & Comparative

Comparing reactivity of 2-Amino-3,5-dichlorobenzamide vs 2-aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 2-Amino-3,5-dichlorobenzamide vs. 2-Aminobenzamide Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This guide provides a head-to-head technical analysis of 2-aminobenzamide (Anthranilamide) and its halogenated derivative, 2-amino-3,5-dichlorobenzamide . While both serve as critical precursors for the synthesis of quinazolinones—a privileged scaffold in medicinal chemistry—their reactivity profiles diverge significantly due to the electronic influence of the chlorine substituents.

  • 2-Aminobenzamide acts as a standard, moderately nucleophilic building block, readily undergoing cyclization under mild conditions.

  • 2-Amino-3,5-dichlorobenzamide is a deactivated variant. The presence of two chlorine atoms at the 3- and 5-positions significantly reduces the nucleophilicity of the amine nitrogen, necessitating harsher reaction conditions (higher temperatures, stronger acid catalysts, or pressure vessels) to achieve comparable yields.

Physicochemical Profile

The introduction of chlorine atoms drastically alters the physical properties, particularly the melting point and solubility, which impacts handling and purification strategies.

Property2-Aminobenzamide2-Amino-3,5-dichlorobenzamideImpact on Workflow
CAS Number 88-68-636765-01-2
Molecular Weight 136.15 g/mol 205.04 g/mol
Appearance Off-white crystalline powderWhite to pale yellow powder
Melting Point 109 – 111.5 °C230 – 235 °C High lattice energy of the dichloro variant often requires high-boiling solvents for recrystallization.
Solubility (EtOH) SolubleSparingly SolubleThe dichloro derivative may precipitate early during reactions in ethanol.
pKa (Conj. Acid) ~2.82 (Amine)< 1.0 (Estimated)*The dichloro amine is significantly less basic, making it a poorer nucleophile.

*Note: The pKa of 2,4-dichloroaniline is ~2.0, compared to 4.6 for aniline. The ortho-amide group further withdraws electrons, likely suppressing the pKa of the dichloro derivative to near or below 1.0.

Electronic Structure & Reactivity Analysis

The core difference in reactivity stems from the inductive (-I) and resonance (+R) effects of the chlorine substituents.

Electronic Deactivation Mechanism

In 2-amino-3,5-dichlorobenzamide :

  • Inductive Effect (-I): The high electronegativity of the chlorine atoms at positions 3 and 5 pulls electron density away from the benzene ring through the sigma bond framework.

  • Ortho-Effect: The chlorine at position 3 is sterically and electronically proximal to the amino group, further reducing the availability of the nitrogen lone pair for nucleophilic attack.

  • Net Result: The amine nitrogen is electron-deficient compared to the unsubstituted parent. Consequently, the rate-determining step in cyclization reactions (nucleophilic attack on an electrophile) is significantly slower.

Visualization: Electronic Effects Pathway

ElectronicEffects Substituents Chlorine Substituents (Positions 3 & 5) Inductive Inductive Effect (-I) Strong Electron Withdrawal Substituents->Inductive Resonance Resonance Effect (+R) Weak Electron Donation Substituents->Resonance RingDensity Reduced Aromatic Electron Density Inductive->RingDensity Resonance->RingDensity Minor Offset AmineNu Amine Nucleophilicity (DRASTICALLY REDUCED) RingDensity->AmineNu Reactivity Reactivity Consequence: Requires High T / Acid Cat. AmineNu->Reactivity

Figure 1: Causal pathway showing how chlorine substitution leads to reduced nucleophilicity and the requirement for harsher reaction conditions.

Comparative Reactivity: Quinazolinone Synthesis

The most common application for both molecules is the synthesis of quinazolin-4(3H)-ones via condensation with aldehydes or orthoesters.

Reaction Pathway

The reaction generally proceeds via:

  • Condensation of the amine with an electrophile (aldehyde/orthoester) to form an intermediate (Schiff base or imidate).

  • Intramolecular nucleophilic attack of the amide nitrogen (or the amine nitrogen, depending on mechanism) to close the ring.

  • Oxidation (if using aldehydes) or elimination to aromatize.

Comparison of Conditions
Feature2-Aminobenzamide (Standard)2-Amino-3,5-dichlorobenzamide (Deactivated)
Reagent Triethyl orthoformate / AldehydesTriethyl orthoformate / Aldehydes
Catalyst Acetic Acid (mild) or Nonep-TsOH, H₂SO₄, or Iodine (stronger activation often needed)
Temperature Reflux (Ethanol, ~78°C)>100°C (DMF, DMSO, or Pressure Tube)
Time 2 – 6 Hours12 – 24 Hours
Yield High (85-95%)Moderate to Good (60-80%)

Experimental Protocols

The following protocols illustrate the operational differences required to achieve successful cyclization for the two substrates.

Protocol A: Standard Cyclization (2-Aminobenzamide)

Suitable for high-throughput synthesis and standard library generation.

  • Setup: Charge a round-bottom flask with 2-aminobenzamide (1.0 equiv) and Triethyl orthoformate (1.5 equiv) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add catalytic Acetic Acid (10 mol%).

  • Reaction: Heat to reflux (approx. 80°C) for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool the mixture to room temperature. The product, quinazolin-4(3H)-one , often precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and dry.

    • Expected Yield: >90%[1][2][3][4][5][6][7]

Protocol B: Enhanced Cyclization (2-Amino-3,5-dichlorobenzamide)

Required for deactivated substrates to overcome the energy barrier.

  • Setup: Charge a pressure tube or heavy-walled flask with 2-amino-3,5-dichlorobenzamide (1.0 equiv) and Triethyl orthoformate (3.0 equiv).

  • Solvent: Use Ethanol (or DMF if solubility is an issue) but ensure the vessel can withstand pressure if heating above boiling point. Alternatively, use a high-boiling solvent like DMSO or Toluene .

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (20 mol%) or Iodine (10 mol%) as a stronger Lewis/Brønsted acid catalyst.

  • Reaction: Seal the tube and heat to 110–120°C for 12–16 hours.

  • Workup: Cool to room temperature. If using DMF/DMSO, pour into crushed ice/water to precipitate the product.

  • Purification: Filter the crude solid. Recrystallization may require DMF/Ethanol mixtures due to the high melting point of 6,8-dichloroquinazolin-4(3H)-one .

    • Expected Yield: 70-80%[8][9]

Visualization: Workflow Comparison

Protocols cluster_0 Standard Protocol (2-Aminobenzamide) cluster_1 Enhanced Protocol (3,5-Dichloro) Start1 Start: 2-Aminobenzamide Cond1 Reflux Ethanol (80°C) Cat. AcOH Start1->Cond1 End1 Yield: >90% Time: 4h Cond1->End1 Start2 Start: 2-Amino-3,5-dichlorobenzamide Cond2 Pressure Tube (110°C) Cat. p-TsOH / Iodine Start2->Cond2 End2 Yield: ~75% Time: 12-16h Cond2->End2

Figure 2: Comparison of synthetic workflows. Note the increased temperature and stronger catalyst required for the dichloro derivative.

Safety & Handling

  • 2-Amino-3,5-dichlorobenzamide has a significantly higher melting point and can exist as a fine, electrostatic powder.

  • Inhalation Risk: Due to the halogenation, the metabolic byproducts may have different toxicological profiles than the parent amide. Use standard PPE (gloves, goggles, fume hood).

  • Dust Explosion: As with many organic powders, fine dusts can be explosive. Ground all equipment when transferring large quantities.

References

  • Crystal Structure & H-Bonding: ResearchGate. (2025). "2-Amino-3,5-dichlorobenzohydroxamic acid: supramolecular aggregation."

  • Quinazolinone Synthesis (General): PubMed Central. (2018). "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones."

  • Physical Properties (MP/Spectra): NIST WebBook. "Benzamide, 2-amino-3,5-dichloro-."

  • pKa Data (Anilines): University of Tartu. (2017). "pKa values of nitrogen heterocycles and anilines."

  • Synthesis of Dichloro-Analogs: Google Patents. "Synthesis of 3,5-dichlorobenzoyl chloride from 2-amino-3,5-dichlorobenzoic acid."

Sources

Technical Guide: Differentiating 2-Amino-3,5-dichlorobenzamide from Monochloro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of chlorobenzamides—critical intermediates for antipsychotics (e.g., sulpiride analogs) and agrochemicals—controlling the degree of halogenation is a persistent challenge. The target compound, 2-Amino-3,5-dichlorobenzamide (2A35DCB) , is typically synthesized via electrophilic aromatic substitution (chlorination) of anthranilamide or 2-aminobenzamide.

Due to the activating nature of the amino group, over-chlorination is common. Consequently, reaction mixtures frequently contain the target 2A35DCB alongside its monochloro precursors/analogs: 2-amino-3-chlorobenzamide and 2-amino-5-chlorobenzamide . Differentiating these species is critical for establishing regulatory purity and yield.

This guide provides a definitive, multi-modal analytical strategy to distinguish the 3,5-dichloro target from its monochloro impurities, moving beyond simple melting points to robust chromatographic and spectroscopic validation.

Chemical Identity & Theoretical Basis

The differentiation relies on two fundamental physicochemical changes induced by the addition of a second chlorine atom:

  • Hydrophobicity: The addition of a second Cl atom significantly increases lipophilicity (

    
    ), altering chromatographic retention.
    
  • Electronic Environment: The substitution pattern changes the symmetry and coupling network of the remaining aromatic protons, distinct in NMR.

  • Isotopic Mass: The natural abundance of

    
     (75%) and 
    
    
    
    (25%) creates unique mass spectral fingerprints.
Table 1: Comparative Physicochemical Profile[1]
Feature2-Amino-3,5-dichlorobenzamide (Target)2-Amino-5-chlorobenzamide (Impurity A)2-Amino-3-chlorobenzamide (Impurity B)
CAS 2438-23-5719-59-5 (Analog*)54660-19-6
Formula



MW 205.04 g/mol 170.59 g/mol 170.59 g/mol
Aromatic Protons 2 (Meta to each other)3 (Ortho + Meta coupling)3 (Ortho + Meta coupling)
Hydrophobicity High (Elutes Late)Medium (Elutes Mid)Medium (Elutes Mid)
MS Pattern M, M+2, M+4 (9:6:[1]1)M, M+2 (3:1)M, M+2 (3:1)

*Note: CAS 719-59-5 often refers to the benzophenone derivative in literature; ensure specific registry checks for the amide form in your internal inventory.

Analytical Strategy 1: Chromatography (HPLC/UPLC)

Objective: Quantitative separation based on polarity. Mechanism: The 3,5-dichloro derivative is significantly more hydrophobic than the monochloro species due to the additional halogen. In Reverse-Phase (RP) chromatography, it will have the longest retention time (


).
Experimental Protocol: RP-HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 4.6 x 150 mm, 3.5 µm or sub-2 µm for UPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60%

      
       90% B (Wash)
      

Performance Expectation:

  • 2-Amino-benzamide (Starting Material): Elutes first (Most polar).

  • Monochloro isomers (3-Cl and 5-Cl): Elute second (Intermediate polarity). Note: 5-Cl and 3-Cl may require careful gradient optimization to separate from each other, but will be distinct from the dichloro target.

  • 2-Amino-3,5-dichlorobenzamide: Elutes last (Most hydrophobic).

Analytical Strategy 2: Mass Spectrometry (MS)

Objective: Definitive confirmation of chlorine count. Mechanism: Chlorine isotopes create a "fingerprint" that is impossible to fake. This is the "Smoking Gun" for differentiation.

  • Monochloro (

    
    ):  The molecular ion cluster shows two major peaks separated by 2 Da (
    
    
    
    and
    
    
    ) with an intensity ratio of 3:1 .
  • Dichloro (

    
    ):  The molecular ion cluster shows three major peaks (
    
    
    
    ,
    
    
    ,
    
    
    ) with a distinct intensity ratio of 9:6:1 .

Protocol: Inject the HPLC peak corresponding to the late-eluting compound into an ESI-MS (Electrospray Ionization) source in Positive Mode (


). Look for the 

205, 207, 209 cluster for the target.

Analytical Strategy 3: NMR Spectroscopy[4]

Objective: Structural elucidation (Regiochemistry). Mechanism: The substitution pattern dictates the coupling constants (


) of the remaining aromatic protons.
2-Amino-3,5-dichlorobenzamide (Target)[5]
  • Proton Count: Only 2 aromatic protons remain.

  • Positions: H4 and H6.

  • Coupling: These protons are meta to each other.

  • Observed Pattern: Two doublets with a small coupling constant (

    
    ).
    
    • 
       ppm (d, 
      
      
      
      , 1H)
    • 
       ppm (d, 
      
      
      
      , 1H)
  • Note: If resolution is low, these may appear as broad singlets, but the integration will clearly be 2H.

2-Amino-5-chlorobenzamide (Impurity)[6]
  • Proton Count: 3 aromatic protons remain (H3, H4, H6).

  • Observed Pattern:

    • H3 (Ortho to amine): Doublet (

      
      ).
      
    • H4 (Meta to amine): Doublet of Doublets (

      
      ).
      
    • H6 (Ortho to amide): Doublet (

      
      ).
      
  • Differentiation: The presence of a large ortho coupling (

    
    ) immediately rules out the 3,5-dichloro target.
    

Visual Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the logical steps of identifying the compound.

DecisionMatrix Start Unknown Sample (Chlorobenzamide Derivative) HPLC Step 1: HPLC/UPLC (C18) Compare Retention Time (Rt) Start->HPLC LateElution Late Eluting Peak (High Hydrophobicity) HPLC->LateElution Rt > Monochloro Std EarlyElution Early/Mid Eluting Peak (Lower Hydrophobicity) HPLC->EarlyElution Rt <= Monochloro Std MS_Check Step 2: Mass Spec (ESI+) Check Isotope Pattern LateElution->MS_Check Result_Mono IDENTIFIED: Monochloro Impurity EarlyElution->Result_Mono Pattern_961 Pattern 9:6:1 (M, M+2, M+4) MS_Check->Pattern_961 Pattern_31 Pattern 3:1 (M, M+2) MS_Check->Pattern_31 NMR_Check Step 3: 1H NMR Check Coupling Constants (J) Pattern_961->NMR_Check Pattern_31->Result_Mono MetaOnly Small J (~2.5 Hz) Only (Meta-coupling) NMR_Check->MetaOnly OrthoPresent Large J (>8 Hz) Present (Ortho-coupling) NMR_Check->OrthoPresent Result_Target CONFIRMED: 2-Amino-3,5-dichlorobenzamide MetaOnly->Result_Target OrthoPresent->Result_Mono

Caption: Logical workflow for distinguishing 3,5-dichloro derivatives from monochloro impurities using chromatography, MS, and NMR.

Diagram 2: Synthesis & Impurity Pathway

Understanding where the impurities come from helps in anticipating the separation challenge.

SynthesisPathway Start Anthranilamide (2-Aminobenzamide) Step1 + Cl2 / NCS (Electrophilic Subst.) Start->Step1 Mono1 2-Amino-5-chlorobenzamide (Major Monochloro Impurity) Step1->Mono1 Fast (Para-directing) Mono2 2-Amino-3-chlorobenzamide (Minor Monochloro Impurity) Step1->Mono2 Slower (Ortho-directing) Target 2-Amino-3,5-dichlorobenzamide (TARGET) Mono1->Target + Cl2 (Second Addition) Mono2->Target + Cl2 (Second Addition) Over Trichloro Impurities (Rare/Over-reaction) Target->Over Excess Reagent

Caption: Chlorination pathway showing how monochloro intermediates are precursors to the 3,5-dichloro target.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzamide, 2-amino-3,5-dichloro-. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 2-Amino-3,5-dichlorobenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Chlorine/Bromine Patterns). Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development

2-Amino-3,5-dichlorobenzamide (C₇H₆Cl₂N₂O) is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the control of elemental impurities are of paramount importance to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's (ICH) Q3D, mandate a risk-based approach to control elemental impurities in drug products.[1] This guide will explore the standards and methodologies for both the verification of the bulk elemental composition of 2-Amino-3,5-dichlorobenzamide and the quantification of trace elemental impurities.

Primary Standard: Theoretical Elemental Composition

The first step in the elemental analysis of a compound is to establish its theoretical composition based on its molecular formula. For 2-Amino-3,5-dichlorobenzamide (Molecular Weight: 205.041 g/mol ), the theoretical elemental composition serves as the primary standard against which all experimental results are compared.[2]

Table 1: Theoretical Elemental Composition of 2-Amino-3,5-dichlorobenzamide

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011784.07741.01
HydrogenH1.00866.0482.95
ChlorineCl35.453270.90634.58
NitrogenN14.007228.01413.66
OxygenO15.999115.9997.80
Total 205.044 100.00

Bulk Elemental Analysis: Verifying the Molecular Formula

Bulk elemental analysis aims to determine the percentage of the major elements (Carbon, Hydrogen, Nitrogen, and Chlorine) to confirm the identity and purity of the 2-Amino-3,5-dichlorobenzamide substance.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The most common and reliable method for determining carbon, hydrogen, and nitrogen content is combustion analysis , based on the Pregl-Dumas method.

Principle of CHN Analysis: A small, precisely weighed amount of the 2-Amino-3,5-dichlorobenzamide sample is combusted in a high-temperature furnace (typically around 1000°C) in the presence of a catalyst and a stream of pure oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a series of traps and columns to separate them before being quantified by a thermal conductivity detector (TCD).

Experimental Protocol: CHN Combustion Analysis

  • Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified reference material (e.g., acetanilide, sulfanilamide) to create a valid calibration curve.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the 2-Amino-3,5-dichlorobenzamide sample into a tin capsule.

  • Analysis: The encapsulated sample is introduced into the combustion furnace. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (typically helium) as the analyte gases pass over it.

  • Quantification: The instrument's software integrates the detector signal for each gas and calculates the percentage of C, H, and N based on the calibration curve.

CHN_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) in Tin Capsule Combustion Combustion Furnace (~1000°C) with O₂ Sample->Combustion Autosampler Reduction Reduction Tube (Heated Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx GC Gas Chromatography Column Reduction->GC CO₂, H₂O, N₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases Result Calculate %C, %H, %N TCD->Result Signal

Caption: Workflow for CHN analysis by combustion.

Chlorine Analysis

Due to the presence of two chlorine atoms, its accurate quantification is critical. The primary methods for halogen determination in organic compounds are combustion-based.

Comparison of Chlorine Analysis Methods

MethodPrincipleAdvantagesDisadvantages
Oxygen Flask (Schöniger) Combustion with Titration The sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride (HCl) is absorbed into a solution and then titrated with a standardized solution (e.g., silver nitrate).Simple, low-cost equipment.Labor-intensive, lower throughput, potential for incomplete combustion with complex matrices.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are passed through an absorption solution, which is then injected into an ion chromatograph for the separation and quantification of the chloride ion.[3][4]High sensitivity and selectivity, can determine multiple halogens simultaneously, automated.Higher initial instrument cost.

For a pharmaceutical setting requiring high accuracy and throughput, Combustion Ion Chromatography (CIC) is the superior method.

Experimental Protocol: Chlorine Analysis by CIC

  • Instrument Preparation: Calibrate the ion chromatograph with certified chloride standard solutions.

  • Sample Preparation: Accurately weigh an appropriate amount of the 2-Amino-3,5-dichlorobenzamide sample.

  • Combustion: The sample undergoes combustion in a furnace, converting the organically bound chlorine to hydrogen chloride (HCl).

  • Absorption: The HCl gas is transferred to an absorption module and dissolved in an aqueous solution.

  • Chromatography: A precise volume of the absorption solution is injected into the ion chromatograph. The chloride ions are separated from other anions on an anion-exchange column.

  • Detection: A conductivity detector measures the concentration of the eluted chloride ions.

  • Quantification: The software calculates the concentration of chloride in the absorption solution, which is then used to determine the percentage of chlorine in the original sample.

Trace Elemental Impurity Analysis: Ensuring Pharmaceutical Safety

Beyond verifying the bulk composition, it is crucial to identify and quantify trace elemental impurities that may be present from the synthesis process or other sources. The ICH Q3D guideline provides a framework for controlling these impurities based on their toxicity and route of administration.[1]

Potential Elemental Impurities in 2-Amino-3,5-dichlorobenzamide: Based on common synthesis routes, potential elemental impurities could include:

  • Catalysts: Cobalt (Co), Iron (Fe), Copper (Cu), Palladium (Pd)[5][6]

  • Reagents and Starting Materials: Residual metals from raw materials.

  • Manufacturing Equipment: Nickel (Ni), Chromium (Cr), Vanadium (V) from stainless steel reactors.

Instrumental Techniques for Trace Elemental Analysis

The primary techniques for trace elemental analysis in pharmaceuticals are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Comparison of ICP-OES and ICP-MS

FeatureICP-OESICP-MS
Principle Measures the wavelength and intensity of light emitted by elements in a plasma.[7]Measures the mass-to-charge ratio of ions created in a plasma.
Sensitivity Parts per million (ppm) to high parts per billion (ppb).[7]Parts per billion (ppb) to parts per trillion (ppt).[8]
Throughput Generally higher.[9]Can be lower due to more complex sample introduction and data acquisition.
Cost Lower initial and operational cost.[9]Higher initial and operational cost.
Interferences Primarily spectral interferences, which are well-characterized.Isobaric and polyatomic interferences, which can be more challenging to resolve.
Best For Higher concentration elements (Class 3), screening.Low-level toxic elements (Class 1 and 2A), ultra-trace analysis.

For the stringent limits required by ICH Q3D for highly toxic elements like lead, cadmium, arsenic, and mercury (Class 1), ICP-MS is the preferred technique due to its superior sensitivity.[8][10] ICP-OES can be a suitable and cost-effective alternative for less toxic elements present at higher concentrations.[7][9]

Method Validation for Trace Elemental Analysis

A validated analytical method is essential for reliable results. According to USP <233>, the validation for a quantitative procedure includes assessing accuracy, precision (repeatability and intermediate precision), specificity, limit of quantitation (LOQ), linearity, and range.[11][12]

Experimental Protocol: Trace Elemental Impurity Analysis by ICP-MS

  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 0.1-0.5 g of the 2-Amino-3,5-dichlorobenzamide sample into a clean microwave digestion vessel. b. Add a mixture of high-purity nitric acid and hydrochloric acid. c. The sealed vessel is heated in a microwave digestion system to break down the organic matrix and bring the elemental impurities into solution. d. After cooling, the digest is quantitatively transferred and diluted to a final volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS using multi-element certified reference standards at concentrations bracketing the expected impurity levels. An internal standard is used to correct for matrix effects and instrument drift.

  • Analysis: The prepared sample solution is introduced into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

  • Quantification: The detector counts the ions for each specific mass, and the software calculates the concentration of each element in the sample based on the calibration curve and corrects for the initial sample weight and dilution.

ICPMS_Workflow cluster_0 Sample Preparation cluster_1 ICP-MS Analysis cluster_2 Data Analysis Sample Weigh Sample Digestion Microwave Digestion (Acids) Sample->Digestion Dilution Dilute to Final Volume Digestion->Dilution Plasma ICP Plasma (Atomization/Ionization) Dilution->Plasma Sample Introduction MassSpec Mass Spectrometer (Ion Separation) Plasma->MassSpec Detector Detector (Ion Counting) MassSpec->Detector Result Calculate Impurity Concentration (ppb) Detector->Result Signal

Caption: Workflow for trace elemental analysis by ICP-MS.

Reference Materials: The Cornerstone of Quality Control

The use of appropriate reference materials is fundamental to achieving accurate and traceable results.

  • For Bulk Elemental Analysis: A Certified Reference Material (CRM) of 2-Amino-3,5-dichlorobenzamide, if available, would be the ideal standard. In its absence, a well-characterized in-house primary standard or a commercially available analytical standard with a stated purity should be used.

  • For Trace Elemental Analysis: Multi-element Certified Reference Standards in solution are used to create calibration curves and for quality control checks. These standards are traceable to national metrology institutes.

While a specific CRM for 2-Amino-3,5-dichlorobenzamide is not readily found in major databases, analytical reference standards are available from several suppliers.[13] For GMP-compliant work, it is crucial to qualify any analytical standard to confirm its identity and purity before use.

Conclusion

The elemental analysis of 2-Amino-3,5-dichlorobenzamide requires a dual approach: bulk analysis to confirm identity and purity, and trace analysis to control harmful impurities. For bulk analysis, combustion methods are the standard, with Combustion Ion Chromatography being the preferred method for accurate chlorine determination. For trace elemental impurities, ICP-MS is the technique of choice due to its high sensitivity, which is necessary to meet the stringent limits set by regulatory guidelines like ICH Q3D. The selection of the appropriate analytical technique, coupled with rigorous method validation and the use of high-quality reference materials, is essential for ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available from: [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • Elemental Analysis:ICP OES and ICP MS - YouTube. Available from: [Link]

  • Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants - ResearchGate. Available from: [Link]

  • Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Available from: [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical. Available from: [Link]

  • US3066167A - 4-amino-3, 5-dichloro-benzamides - Google Patents.
  • Benzamide, 2-amino-3,5-dichloro- - the NIST WebBook. Available from: [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. Available from: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available from: [Link]

  • ICP-OES vs ICP-MS: selecting the right elemental impurity testing method. AELAB. Available from: [Link]

  • EURL-SRM - Analytical Observations Report - eurl-pesticides.eu. Available from: [Link]

  • Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

  • ICP-OES vs. ICP-MS: Selecting the Right Method - AELAB. Available from: [Link]

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.
  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Available from: [Link]

  • Determination of free chlorine based on ion chromatography—application of glycine as a selective scavenger - PMC. Available from: [Link]

  • ICP-OES vs ICP-MS, ICP-OES metals analysis | Agilent. Available from: [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography - SciSpace. Available from: [Link]

  • CAS No : 1184581-58-5 | Product Name : 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic Acid | Pharmaffiliates. Available from: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available from: [Link]

  • 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem. Available from: [Link]

Sources

Reference Standards for 2-Amino-3,5-dichlorobenzamide Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, 2-Amino-3,5-dichlorobenzamide (CAS: 3169-07-5) serves as a critical intermediate and potential degradation impurity for several benzamide-core active pharmaceutical ingredients (APIs), including analogues of Lamotrigine and Clemizole .

The accuracy of your quantification depends entirely on the quality of your reference standard. Using a generic chemical reagent (95–97% purity) instead of a qualified Reference Standard (99.0%+) can introduce an assay bias of >3%, potentially causing false OOS (Out of Specification) results in stability studies.

This guide compares the three tiers of reference materials available for this compound—Pharmacopeial Primary Standards , ISO 17034 Certified Reference Materials (CRMs) , and In-House Secondary Standards —and provides a self-validating HPLC protocol for their qualification.

Part 1: Comparative Analysis of Reference Standard Options

When sourcing 2-Amino-3,5-dichlorobenzamide for QC, you are generally presented with three distinct options. The choice dictates your regulatory compliance level and experimental error margin.

Table 1: Performance & Compliance Matrix
FeatureOption A: Pharmacopeial Primary Standard (USP/EP)Option B: ISO 17034 CRM (Commercial)Option C: Laboratory Reagent (Chemical Vendor)
Purity Confidence Highest (Defined as 100.0% for calculation) High (e.g., 99.8% ± 0.2%) Low (95% - 98%)
Traceability Statutory (Legal precedent)SI Units (NIST/BIPM traceable)None / Batch-specific
Certificate of Analysis Basic (Often no uncertainty listed)Comprehensive (Uncertainty, Homogeneity, Stability)Basic (Identity only)
Regulatory Acceptance Global Gold Standard (FDA/EMA)Accepted for Method Validation & Routine QCNot Accepted for GMP Release
Cost

(> $500 / 25mg)


200 - $400 / 25mg)
$ (< $100 / 5g)
Best Use Case Dispute resolution, Final Release TestingMethod Validation, Calibration CurvesEarly R&D, Synthesis Starting Material
The "Assay Bias" Risk

Using Option C (Reagent Grade) as a standard without purification and qualification is a common error.

  • Scenario: You use a 97% pure reagent as a standard but calculate it as "100%."

  • Result: Your API potency will appear 3% higher than it actually is. If your upper specification limit is 102.0%, you may falsely reject a good batch (or conversely, release a sub-potent batch if the standard is degraded).

Part 2: Experimental Protocols (Self-Validating Systems)

To qualify 2-Amino-3,5-dichlorobenzamide as an In-House Secondary Standard (traceable to Option A or B), you must establish its purity and stability profile.

Protocol 1: HPLC Purity & Impurity Profiling

Objective: Separate 2-Amino-3,5-dichlorobenzamide from its des-chloro degradants and benzoyl precursors.

  • Principle: Reversed-phase chromatography using a C18 stationary phase. The amino group (

    
    ) requires pH control to prevent peak tailing caused by silanol interactions.
    

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Primary) and 210 nm (Secondary for non-conjugated impurities).

  • Injection Volume: 10 µL.

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Why? Acidic pH keeps the amine protonated and suppresses silanol activity.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Action
0.0 90 10 Equilibration
15.0 40 60 Elution of main peak
20.0 10 90 Column Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
     (Crucial for amino-compounds).
    
  • Precision: RSD of 6 replicate injections

    
    .
    
  • Resolution:

    
     between the main peak and the nearest impurity (usually the mono-chloro derivative).
    
Protocol 2: Hygroscopicity & Volatile Content

Purity is not just "Area %" on HPLC. You must account for water and solvents to assign a Potency (As Is) value.

  • TGA (Thermogravimetric Analysis): Heat 10 mg from 30°C to 150°C at 10°C/min.

    • Limit: Loss on Drying (LOD) should be

      
      .
      
  • Karl Fischer Titration: Use coulometric detection for high precision if water content is expected to be low.

Calculation of Assigned Purity (


): 


Part 3: Visualizing the Qualification Workflow

The following diagrams illustrate the decision-making process for selecting standards and the logic behind the analytical separation.

Diagram 1: Reference Standard Qualification Hierarchy

This workflow ensures traceability to SI units or Pharmacopeial standards.

QualificationHierarchy Primary Primary Standard (USP / EP / BP) No CoA Uncertainty Secondary Working Standard (Qualified In-House) Primary->Secondary Direct Comparison (HPLC) CRM ISO 17034 CRM (Commercial) Certified Uncertainty & Stability CRM->Secondary Direct Comparison (HPLC) Synthesis Crude Synthesis / Reagent (Purity ~95-98%) Purification Recrystallization (Target >99.5%) Synthesis->Purification Characterization Full Characterization (NMR, MS, IR, TGA, ROI) Purification->Characterization Characterization->Secondary Mass Balance Calculation Routine Routine QC Release (HPLC Assay) Secondary->Routine

Caption: Hierarchy of reference material qualification. Ideally, In-House Working Standards are qualified against a Primary Standard or ISO 17034 CRM to establish traceability.

Diagram 2: HPLC Separation Logic (Benzamides)

Understanding the mechanism of separation prevents method failure.

HPLCSeparation cluster_mech Mechanistic Detail Sample 2-Amino-3,5-DCB (Mixture) Column C18 Stationary Phase (Hydrophobic) Sample->Column Interaction Interaction Mechanism Column->Interaction MP Mobile Phase (Acidic pH 3.5) MP->Column Suppresses -NH2 Ionization Result Separation Interaction->Result Hydrophobic Retention Details Acidic pH ensures Analyte is Neutral/Protonated Reduces Tailing Interaction->Details

Caption: Mechanistic logic for HPLC separation. Acidic mobile phase is critical to suppress silanol interactions with the amino group, ensuring sharp peak shape.

Conclusion & Recommendations

For rigorous drug development, the sourcing of 2-Amino-3,5-dichlorobenzamide cannot be treated as a commodity purchase.

  • For IND/NDA Filings: Always utilize USP/EP Primary Standards or ISO 17034 CRMs for final validation and release testing. The cost of the standard is negligible compared to the cost of a regulatory query regarding data integrity.

  • For Routine QC: Manufacture a large batch of Secondary Standard (derived from reagent grade material), purify it to >99.5%, and qualify it against a Primary Standard using the HPLC protocol defined above.

  • Storage: Store all reference standards at 2-8°C in a desiccator. Benzamides are relatively stable but can hydrolyze under humid, acidic conditions.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide (Structural Analogue).

  • Sigma-Aldrich (Merck). Reference Material Certification and ISO 17034 Accreditation.

Sources

A Senior Application Scientist's Guide to 13C NMR Spectral Interpretation of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structure is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth comparison of the 13C NMR spectra of halogenated benzamides, providing both supporting experimental data and the theoretical framework necessary for confident spectral interpretation. We will explore how the identity and position of a halogen substituent systematically alter the chemical environment of the aromatic and carbonyl carbons, offering a predictive tool for structure elucidation.

The Foundational Principles: Understanding Substituent Effects in Aromatic Systems

The 13C NMR spectrum of an aromatic compound is exquisitely sensitive to the nature of its substituents. The chemical shift (δ) of each carbon nucleus is dictated by its local electron density. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring, "deshielding" the nearby carbon nuclei and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nuclei and shifting their signals to a lower chemical shift (upfield).

Halogens and the amide group present a fascinating case study in competing electronic effects:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma (σ) bond framework. This effect is strongest at the carbon directly attached to the substituent (the ipso-carbon) and diminishes with distance. The inductive strength follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases shielding, particularly at the ortho and para positions. The ability to donate via resonance is most effective for fluorine, whose p-orbital size best matches that of carbon, and decreases down the group: F > Cl > Br > I.

  • The Amide Group: The benzamide's own carbonyl amide group (-CONH₂) is a moderate electron-withdrawing group, primarily through resonance, which deactivates the ring and influences the baseline chemical shifts of the aromatic carbons.

The final observed chemical shift for any given carbon is a net result of these competing inductive and resonance effects, along with other factors like steric compression and the "heavy atom effect."

The Heavy Atom Effect: An Anomaly in the Trends

A noteworthy phenomenon occurs with heavier halogens like bromine and especially iodine. Contrary to what electronegativity alone would predict, the ipso-carbon (C-X) signal is often shifted significantly upfield (to a lower ppm value)[1]. This is known as the "heavy atom effect." It arises from the large, diffuse electron clouds of Br and I, which induce currents that create a strong local magnetic shielding effect on the directly attached carbon nucleus, overriding the deshielding inductive effect[1].

Comparative Analysis of Experimental 13C NMR Data

The following data, compiled from the Spectral Database for Organic Compounds (SDBS) and other sources, provides a direct comparison of the chemical shifts for a series of halogenated benzamides. All shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Halogenated Benzamides

CompoundC=OC-1 (ipso)C-2C-3C-4C-5C-6
Benzamide169.9134.1128.0128.8132.1128.8128.0
2-Fluoro benzamide164.5119.8 (d)161.4 (d)116.1 (d)134.2 (d)124.9 (d)129.8
3-Fluoro benzamide~168.1136.3 (d)114.7 (d)162.7 (d)120.3 (d)130.6 (d)123.6
4-Fluoro benzamide168.8130.5130.1 (d)115.8 (d)165.2 (d)115.8 (d)130.1 (d)
2-Chloro benzamide168.1134.9131.0130.6131.9127.5130.0
3-Chloro benzamide168.0135.9127.9134.9131.9130.0126.0
4-Chloro benzamide168.5132.6129.2129.0138.3129.0129.2
2-Bromo benzamide168.4135.5122.2133.5131.8127.8130.9
3-Bromo benzamide~167.9136.2130.8122.9134.8130.3126.4
4-Bromo benzamide168.3132.8129.1132.0126.9132.0129.1
4-Iodo benzamide*~169.2133.3129.4137.899.8137.8129.4
Interpreting the Trends
  • Carbonyl Carbon (C=O): The carbonyl chemical shift is generally less affected by the ring substituent than the aromatic carbons. However, ortho-substituents, particularly fluorine, can cause a noticeable upfield shift (e.g., 164.5 ppm for 2-fluorobenzamide vs. 169.9 ppm for benzamide). This is likely due to a combination of steric effects that may alter the conformation of the amide group relative to the ring, and direct through-space electronic interactions.

  • Ipso-Carbon (C-1): This carbon is directly attached to the amide group. Its chemical shift is influenced by the halogen at the meta and para positions. For para-substituted isomers, the trend is relatively consistent with the electronegativity of the halogen (Cl > Br), leading to a slight downfield shift compared to unsubstituted benzamide.

  • Halogen-Bearing Carbon (C-X):

    • Fluorine: The C-F carbon shows a very large downfield shift (e.g., 161.4 ppm in 2-F, 165.2 ppm in 4-F) due to the extreme electronegativity of fluorine. The signals are also split into doublets due to strong one-bond ¹³C-¹⁹F coupling, a definitive diagnostic feature.

    • Chlorine: The C-Cl carbon is also shifted downfield (deshielded) significantly, as seen in 4-chlorobenzamide (138.3 ppm).

    • Bromine: The deshielding effect is less pronounced for the C-Br carbon (126.9 ppm in 4-bromobenzamide), and for the C-I carbon in 4-iodobenzamide, the heavy atom effect dominates, causing a dramatic upfield shift to ~99.8 ppm.

  • Ortho-Carbons: In the para-substituted series (C-2/C-6), the chemical shifts are relatively insensitive to the halogen, showing only minor variations. In the ortho-substituted series, the C-6 carbon, which is ortho to the amide and meta to the halogen, shows more significant variation.

  • Meta-Carbons: In the para-substituted series (C-3/C-5), the resonance effect of the halogen is clearly visible. Fluorine (+R > -I at this distance) causes an upfield shift to 115.8 ppm compared to benzamide (128.8 ppm). Chlorine and bromine show a smaller upfield shift, reflecting their weaker resonance donation.

  • Para-Carbon: In the ortho-substituted series, the C-4 carbon experiences the strongest resonance effect from the halogen. The powerful electron-donating resonance of fluorine in 2-fluorobenzamide shifts the C-4 signal significantly downfield to 134.2 ppm due to the complex interplay of effects in a polysubstituted ring.

Visualizing the Logic: Substituent Effects Pathway

The following diagram illustrates the primary electronic effects that a halogen substituent (X) exerts on the benzamide scaffold, influencing the 13C NMR chemical shifts.

Substituent_Effects subst Halogen Substituent (X) inductive Inductive Effect (-I) σ-bond polarization subst->inductive Electronegativity resonance Resonance Effect (+R) π-system delocalization subst->resonance Lone Pairs heavy_atom Heavy Atom Effect (Br, I only) subst->heavy_atom ipso_c Ipso-Carbon (C-X) inductive->ipso_c Strong Deshielding (F, Cl) ortho_para_c Ortho/Para Carbons inductive->ortho_para_c Moderate Deshielding meta_c Meta Carbons inductive->meta_c Weak Deshielding resonance->ortho_para_c Shielding heavy_atom->ipso_c Strong Shielding

Caption: Electronic effects of halogen substituents on aromatic carbons.

Field-Proven Methodology: Acquiring High-Quality 13C NMR Spectra

Adherence to a robust experimental protocol is critical for obtaining reproducible, high-resolution 13C NMR spectra. The trustworthiness of your data is built upon this foundation.

Experimental Protocol: 1D 13C NMR of Halogenated Benzamides
  • Sample Preparation:

    • Accurately weigh 50-100 mg of the halogenated benzamide sample. A higher concentration is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

    • Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).

    • Ensure complete dissolution. Gentle vortexing or sonication can be used to aid this process. The solution must be homogeneous and free of any particulate matter.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely and label it clearly.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and gently clean the outside of the tube. Place the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the acquisition.

    • Shim the magnetic field. This process optimizes the homogeneity of the B₀ field across the sample volume, which is essential for achieving sharp, well-resolved spectral lines. An automated shimming routine is typically sufficient.

    • Reference the chemical shift scale. The residual solvent peak (e.g., 77.16 ppm for CDCl₃) is used as a secondary internal standard to calibrate the spectrum.

  • Data Acquisition:

    • Set up a standard one-dimensional 13C experiment, typically with proton decoupling. This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

    • Key Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 2 seconds. This delay between scans allows for partial T₁ relaxation of the carbon nuclei.

      • Acquisition Time (aq): 1-2 seconds.

      • Number of Scans (ns): 1024 or higher. A large number of scans is necessary to achieve an adequate signal-to-noise ratio. The acquisition time can range from 30 minutes to several hours depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum manually or automatically to ensure all peaks have a positive, absorptive lineshape.

    • Apply a baseline correction to produce a flat, noise-free baseline across the spectrum.

    • Calibrate the spectrum by setting the chemical shift of the known solvent peak to its correct value.

    • Integrate the peaks if desired, but note that standard 13C NMR peak integrals are not reliably quantitative without specific experimental setups (e.g., inverse-gated decoupling and very long relaxation delays).

    • Label the peaks with their corresponding chemical shifts.

Experimental Workflow Diagram

NMR_Workflow A 1. Sample Weighing (50-100 mg) B 2. Dissolution (0.6-0.7 mL Deuterated Solvent) A->B Add Solvent C 3. Transfer to NMR Tube B->C Pipette D 4. Insert Sample into Magnet C->D E 5. Lock & Shim D->E Instrument Control F 6. Set Acquisition Parameters (Pulse Program, ns, d1) E->F G 7. Acquire Data (FID) F->G Start Acquisition H 8. Fourier Transform G->H Processing I 9. Phase & Baseline Correction H->I J 10. Calibrate & Analyze Spectrum I->J

Caption: Standard workflow for acquiring a 1D 13C NMR spectrum.

Conclusion

The 13C NMR spectra of halogenated benzamides provide a rich dataset for understanding fundamental principles of physical organic chemistry. The interplay between the inductive withdrawal of the halogens and the amide group, the resonance donation from the halogens, and the anomalous heavy atom effect creates a unique and predictable pattern of chemical shifts. By comparing the experimental data across the series of ortho-, meta-, and para-isomers, researchers can confidently assign structures and gain a deeper appreciation for the subtle electronic forces that govern molecular properties. Adherence to a rigorous and well-documented experimental protocol ensures that the data obtained is both accurate and reliable, forming a trustworthy foundation for any research or development endeavor.

References

  • Yoder, C. H., & Schaeffer, C. D. (1987). Introduction to Multinuclear NMR. The Benjamin/Cummings Publishing Company. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3,5-dichlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

2-Amino-3,5-dichlorobenzamide is a halogenated aromatic amide commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (chlorinated anilines and benzamides) dictate a strict safety protocol.

As a Senior Application Scientist, I categorize this substance as a Category 2 Irritant with high potential for aquatic toxicity and a risk of cumulative sensitization . The primary operational risks are dust inhalation during weighing and dermal absorption during synthesis.

Core Hazards (GHS Classification inferred from analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3][4]

  • H411: Toxic to aquatic life with long-lasting effects (Standard for chlorinated aromatics).[5]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." This compound requires a barrier strategy that accounts for the permeation characteristics of halogenated organics.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil / 0.12mm; Inner: 4 mil).Alternative: Laminate film (Silver Shield) for prolonged solvent work.Halogenated compounds can degrade standard latex rapidly. Double gloving creates a "breakthrough buffer," allowing you to detect outer glove failure before skin contact occurs.
Respiratory N95/P100 Particulate Respirator (if outside hood).Primary Control: Fume Hood.[6]The solid powder form is static-prone and easily aerosolized. Inhalation of chlorinated aromatic amines can lead to cumulative sensitization.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Note:[6] Safety glasses are insufficient for powder handling.Fine crystalline dust can bypass side shields of standard glasses. Goggles seal the orbital area against irritant dust and splashes.
Body Protection Tyvek® Lab Coat (or chemically resistant apron) over cotton.Cotton absorbs and holds chemical dust against the skin. Tyvek provides a non-porous barrier that sheds dust.

Operational Workflow: The "Zero-Contact" Protocol

The following diagram outlines the critical control points (CCPs) for handling this compound. The logic flows from containment to decontamination.[1][2][3][7]

SafeHandling cluster_controls Engineering Controls Start Storage (Cool, Dry, Dark) Weighing Weighing Station (Static Control) Start->Weighing Transport in Secondary Cont. Reaction Reaction/Synthesis (Fume Hood) Weighing->Reaction Dissolution Spill Emergency Spill (Dry Cleanup) Weighing->Spill Dust Release Reaction->Spill Liquid Splash Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate Spill->Waste Decon Debris

Figure 1: Operational lifecycle for 2-Amino-3,5-dichlorobenzamide, emphasizing containment zones (dashed box) and waste segregation.

Detailed Standard Operating Procedures (SOP)

Phase A: Weighing & Transfer (Highest Risk Step)

Context: This compound is a crystalline solid.[8] Static electricity can cause "jumping" of particles, leading to invisible surface contamination.

  • Engineering Control: Utilize a Static-Dissipative Weighing Funnel . If unavailable, wipe the spatula and weighing boat with an anti-static wipe prior to use.

  • The "Wet Method": If the downstream reaction allows, pre-weigh the solvent in the flask. Add the solid directly to the solvent to immediately suppress dust generation.

  • Decontamination: Immediately after transfer, wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) to capture settled dust. Do not dry sweep.

Phase B: Reaction & Synthesis

Context: Once in solution, the risk shifts from inhalation to dermal absorption/splash.

  • Temperature Control: Chlorinated benzamides are generally stable, but avoid strong oxidizers. Ensure the reaction vessel is vented to a scrubber if acidic byproducts (like HCl) are generated during downstream coupling.

  • Glove Discipline: Change outer gloves immediately if a splash occurs.[6] Do not rely on evaporation; the halogenated nature allows the chemical to permeate nitrile over time.

Phase C: Waste Disposal & Deactivation

Context: Improper disposal of halogenated organics is a major regulatory violation (EPA/RCRA).

  • Solid Waste: Contaminated paper, gloves, and weighing boats must go into Hazardous Solid Waste . Do not use the regular trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Critical: Do not mix with strong acids or oxidizers in the waste drum to prevent exothermic runaway.

  • Container Rinse: Triple rinse empty reagent bottles with acetone. Collect the rinsate as halogenated waste. Deface the label before recycling the glass.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Brush then Wash: Gently brush off dry powder before wetting (to prevent increasing absorption surface area), then wash with soap/water for 15 mins.Monitor for redness or sensitization. Consult SDS Section 4.
Eye Contact Flush Immediately: Use eyewash station for 15 minutes.[1][3][5] Hold eyelids open.Seek medical attention.[1][2][3][5] Solid crystals can cause corneal abrasion.
Spill (Powder) Damp Cleanup: Cover with wet paper towels to prevent dust. Scoop up.Treat cleanup materials as hazardous waste. Ventilate area.[1][2][3][4][5][7]

References

  • PubChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone (Related Compound Safety Profile). National Library of Medicine.[8] Retrieved from [Link]

  • Vanderbilt University. (n.d.).[6] Chemical Safety Protocol: Halogenated Solvents and Compounds. Retrieved from [Link]

Sources

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